SLP7111228 hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGUXWEQBFUPB-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SLP7111228 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLP7111228 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By specifically targeting SphK1, this compound effectively reduces the cellular and circulating levels of the bioactive lipid, sphingosine-1-phosphate (S1P). This reduction in S1P disrupts the signaling cascade mediated by S1P receptors, which is implicated in a variety of pathological processes including inflammation, cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the SphK1/S1P signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental validations.
Introduction: The Sphingosine Kinase 1 / Sphingosine-1-Phosphate Signaling Axis
The sphingolipid metabolic pathway plays a crucial role in regulating fundamental cellular processes. A key component of this pathway is the "sphingolipid rheostat," which refers to the balance between the levels of pro-apoptotic ceramides (B1148491) and sphingosine, and the pro-survival and pro-proliferative molecule, sphingosine-1-phosphate (S1P)[1]. Sphingosine kinases (SphKs) are the enzymes responsible for the phosphorylation of sphingosine to generate S1P. There are two main isoforms of this enzyme, SphK1 and SphK2.
SphK1 is primarily a cytosolic enzyme that can translocate to the plasma membrane upon activation. The S1P produced by SphK1 can be exported out of the cell and act in an autocrine or paracrine manner by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5[2]. The activation of these receptors initiates downstream signaling cascades that influence cell survival, proliferation, migration, and inflammation[2]. Dysregulation of the SphK1/S1P signaling axis has been implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target.
This compound: A Potent and Selective SphK1 Inhibitor
This compound is a guanidine-based compound identified as a highly potent and selective inhibitor of SphK1. Its chemical name is (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride[2]. The selectivity of SLP7111228 for SphK1 over SphK2 is a key feature, as the two isoforms can have distinct and sometimes opposing physiological roles. Inhibition of SphK1 leads to a decrease in circulating S1P levels, whereas inhibition of SphK2 has been shown to increase them[3][4].
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of SphK1. By binding to the enzyme, it prevents the phosphorylation of sphingosine to S1P. This leads to a reduction in both intracellular and extracellular S1P levels.
Downstream Signaling Effects
The reduction in S1P levels following treatment with this compound has significant downstream consequences on cellular signaling pathways. Key affected pathways include:
-
Akt Signaling: The PI3K/Akt pathway is a critical pro-survival pathway that is often activated by S1P receptor signaling. Inhibition of SphK1 by SLP7111228 leads to a decrease in S1P-mediated activation of Akt, thereby promoting apoptosis and inhibiting cell proliferation. Studies with other SphK1 inhibitors have demonstrated a reduction in Akt phosphorylation upon treatment[2].
-
ERK Signaling: The Ras/MEK/ERK pathway is another important signaling cascade involved in cell proliferation and differentiation that can be activated by S1P. By reducing S1P levels, SLP7111228 can attenuate the activation of the ERK pathway.
-
Inflammatory Cytokine Production: SLP7111228 has been shown to reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-1β, suggesting its potential in treating neuroinflammatory diseases[5][6].
The overall effect of this compound is a shift in the sphingolipid rheostat towards the pro-apoptotic sphingolipids, ceramide and sphingosine, and away from the pro-survival S1P.
Quantitative Data
The inhibitory potency and selectivity of this compound have been determined through various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki (SphK1) | 48 nM | Recombinant Human | [2][3] |
| Ki (SphK2) | > 10 µM | Recombinant Human | [7] |
| In Vitro Effect | Concentration-dependent reduction of S1P | U937 cells | [3][7] |
| In Vivo Effect | Dose-dependent reduction of blood S1P levels | Rats | [3][7] |
| In Vivo S1P Reduction | ~80% decrease at 10 mg/kg | Rats | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on the original research by Patwardhan et al. (2015) and standard laboratory practices.
Sphingosine Kinase 1 Inhibition Assay
This assay determines the inhibitory constant (Ki) of this compound against recombinant human SphK1.
Materials:
-
Recombinant human SphK1
-
This compound
-
Sphingosine
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Lipid extraction solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of sphingosine (e.g., 5 µM), and the desired concentration of this compound.
-
Add recombinant human SphK1 to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM, ~1 µCi).
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding the lipid extraction solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Dry the plate and expose it to a phosphor screen or scrape the spots for liquid scintillation counting to quantify the amount of [³²P]S1P formed.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
S1P Level Measurement in U937 Cells
This protocol describes the measurement of intracellular S1P levels in the human monocytic cell line U937 following treatment with this compound.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., C17-S1P)
-
Methanol, Chloroform, and other solvents for lipid extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture U937 cells in RPMI-1640 medium to the desired density.
-
Seed the cells in a multi-well plate (e.g., 1 x 10⁶ cells/well).
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction) after spiking with the internal standard.
-
Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the levels of S1P relative to the internal standard.
References
- 1. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SLP7111228 hydrochloride_TargetMol [targetmol.com]
- 8. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of SLP7111228 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLP7111228 hydrochloride is a potent and highly selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2][3][4] By targeting SphK1, this compound effectively modulates the levels of the bioactive signaling molecule sphingosine-1-phosphate (S1P), which is implicated in a myriad of cellular processes, including proliferation, inflammation, and survival.[5][6] This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathway.
Core Target: Sphingosine Kinase 1 (SphK1)
The primary molecular target of this compound is Sphingosine Kinase 1 (SphK1) .[1][2][3][4] SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[3] This enzymatic reaction is a crucial control point in the sphingolipid metabolic pathway, which governs the balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P.
This compound exhibits high potency and remarkable selectivity for SphK1 over its isoform, Sphingosine Kinase 2 (SphK2).[1][2][4] This selectivity is a key attribute for a chemical probe or potential therapeutic agent, as SphK1 and SphK2 can have distinct and sometimes opposing physiological roles.
Mechanism of Action
This compound acts as a direct inhibitor of SphK1. By binding to the enzyme, it prevents the phosphorylation of sphingosine, thereby reducing the intracellular and extracellular levels of S1P.[1][6] This reduction in S1P has been demonstrated in both in vitro cell-based assays and in vivo animal models.[1][4][6]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target | Reference |
| Ki | 0.048 µM (48 nM) | SphK1 | [1][3][4][7] |
| Ki | >10 µM | SphK2 | [1][4] |
Table 1: In Vitro Inhibitory Potency of this compound
| Experimental System | Effect | Reference |
| U937 cells | Concentration-dependent reduction of S1P | [1][4][6][7] |
| Rats | Dose-dependent reduction of blood S1P levels | [1][4][6] |
Table 2: In Vitro and In Vivo Effects of this compound on S1P Levels
Signaling Pathway
This compound modulates the SphK1/S1P signaling pathway. This pathway is initiated by the activation of SphK1, which then produces S1P. S1P can act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, leading to a wide range of downstream cellular responses.
Caption: SphK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.
In Vitro Sphingosine Kinase Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound against SphK1.
Materials:
-
Recombinant human SphK1
-
D-erythro-sphingosine
-
[γ-³²P]ATP
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SphK1, and D-erythro-sphingosine.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive S1P using a scintillation counter.
-
Calculate the percentage of SphK1 inhibition for each concentration of this compound and determine the IC₅₀ or Ki value.
Measurement of S1P Levels in U937 Cells
This protocol outlines a method to assess the effect of this compound on intracellular S1P levels in a human monocytic cell line.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
LC-MS/MS system for lipid analysis
-
Internal standard (e.g., C17-S1P)
Procedure:
-
Culture U937 cells in RPMI-1640 medium until they reach the desired density.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Perform lipid extraction from the cell pellet using a suitable solvent system (e.g., methanol/chloroform).
-
Add an internal standard to the samples for normalization.
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of S1P.
-
Normalize the S1P levels to the cell number or total protein content.
In Vivo Measurement of Blood S1P Levels in Rats
This protocol describes a procedure to evaluate the in vivo efficacy of this compound in reducing circulating S1P levels.
Materials:
-
Sprague-Dawley rats
-
This compound formulated for in vivo administration
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Acclimate the rats to the experimental conditions.
-
Administer this compound to the rats via a suitable route (e.g., oral gavage or intravenous injection) at different dose levels.
-
At various time points post-administration, collect blood samples from the rats into EDTA tubes.
-
Process the blood samples to obtain plasma or serum.
-
Perform lipid extraction from the plasma or serum samples.
-
Quantify the S1P levels in the extracts using a validated LC-MS/MS method.
-
Compare the S1P levels in the treated groups to the vehicle-treated control group.
Downstream Effects on Inflammatory Cytokines
Inhibition of the SphK1/S1P axis has been linked to the modulation of inflammatory responses. Specifically, SLP7111228 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often induced by lipopolysaccharide (LPS).
Caption: Experimental workflow to assess the effect of this compound on cytokine production.
Conclusion
This compound is a valuable research tool for investigating the roles of SphK1 and S1P in health and disease. Its high potency and selectivity make it a superior chemical probe compared to less specific inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the SphK1/S1P signaling axis.
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SLP7111228 Hydrochloride: A Technical Guide to its High Selectivity for Sphingosine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SLP7111228 hydrochloride, a potent inhibitor of sphingosine (B13886) kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] The dysregulation of the SphK1/S1P axis has been implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making SphK1 a compelling target for therapeutic intervention.[1][2]
This compound has emerged as a valuable chemical tool for dissecting the roles of SphK1 due to its high potency and, most notably, its remarkable selectivity for SphK1 over its isoform, SphK2.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a paramount parameter in drug development, as off-target effects can lead to unforeseen toxicities and a convoluted pharmacological profile. This compound exhibits a profound preference for SphK1, as evidenced by its inhibitory constant (Ki) values.
| Target Kinase | Inhibitory Constant (Ki) | Selectivity (Fold) |
| Sphingosine Kinase 1 (SphK1) | 0.048 µM (48 nM)[1][3][4] | >208-fold vs. SphK2 |
| Sphingosine Kinase 2 (SphK2) | >10 µM[3][5] |
This substantial difference in inhibitory potency underscores the high selectivity of SLP7111228 for SphK1, making it an ideal probe for studying the specific functions of this isoform. Further evaluation has demonstrated its favorable in vivo stability and a high selectivity of over 200-fold for SphK1.[6] In cell-based assays using U937 cells, SLP7111228 has been shown to cause a concentration-dependent reduction of S1P levels.[3][4] Moreover, in vivo studies in rats have confirmed its ability to dose-dependently lower S1P levels in the blood.[3]
Sphingosine Kinase Signaling Pathway and Inhibition by SLP7111228
The canonical sphingolipid signaling pathway involves the enzymatic conversion of sphingosine to S1P by sphingosine kinases. S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades that influence cellular fate. SLP7111228 exerts its effect by directly inhibiting the catalytic activity of SphK1, thereby blocking the production of S1P.
Figure 1: Sphingolipid signaling pathway and the inhibitory action of SLP7111228 on SphK1.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. The following protocol is a representative example of a radiolabel-based kinase inhibition assay commonly used to determine the Ki values for inhibitors like SLP7111228. This method is considered a gold standard for quantifying protein kinase activity.
Protocol: In Vitro Sphingosine Kinase Inhibition Assay (Radiolabel-Based)
1. Materials and Reagents:
-
Recombinant human SphK1 and SphK2 enzymes
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
This compound (test inhibitor)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., 1N HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of recombinant SphK1 or SphK2 enzyme, and the desired concentration of SLP7111228 or vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP to the pre-incubated enzyme-inhibitor solution. The final concentrations of sphingosine and ATP should be at or near their respective Km values for the kinase.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., 1N HCl).
-
Extraction of Radiolabeled Product: Add the organic solvent mixture to the reaction tube, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled product, [³²P]S1P, will partition into the organic phase.
-
Quantification:
-
Spot a known volume of the organic phase onto a TLC plate and develop the chromatogram to separate [³²P]S1P from unreacted [γ-³²P]ATP.
-
Excise the spot corresponding to [³²P]S1P and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of SLP7111228 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of ATP used in the assay.
-
Experimental Workflow for Determining SphK1 Selectivity
The process of evaluating the selectivity of an inhibitor like SLP7111228 involves a systematic workflow to ensure accurate and reliable data.
Figure 2: Experimental workflow for determining the SphK1 selectivity of SLP7111228.
References
- 1. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The In Vivo Effect of SLP7111228 Hydrochloride on Sphingosine-1-Phosphate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of SLP7111228 hydrochloride on sphingosine-1-phosphate (S1P) levels in vivo. This compound is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the S1P signaling pathway.[1][2][3] This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to serve as a resource for researchers in pharmacology and drug development.
Introduction: The Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, inflammation, and cancer.[1][4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface and through intracellular actions.[1][4] The cellular and circulating levels of S1P are tightly regulated by the balance between its synthesis, catalyzed by sphingosine kinases (SphK1 and SphK2), and its degradation, mediated by S1P lyase and S1P phosphatases.[5][6]
SphK1 is a key enzyme responsible for the phosphorylation of sphingosine to form S1P.[1] Its inhibition presents a therapeutic strategy to modulate S1P levels and influence downstream signaling cascades. This compound, chemically known as (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, has emerged as a potent and selective inhibitor of SphK1.[7]
Mechanism of Action of this compound
SLP7111228 acts as a selective inhibitor of SphK1, with a reported inhibitory constant (Ki) of 48 nM for SphK1 and over 10 µM for SphK2, demonstrating high selectivity for the SphK1 isoform.[1][2] By inhibiting SphK1, SLP7111228 directly blocks the primary synthesis pathway of S1P from sphingosine. This enzymatic blockade leads to a reduction in the intracellular and, consequently, the circulating pools of S1P. In vivo studies have confirmed that the administration of SLP7111228 results in a depression of S1P levels in the blood.[1][4] This contrasts with selective SphK2 inhibitors, which have been observed to increase circulating S1P levels.[1][8]
Caption: S1P synthesis, degradation, and signaling pathway with the inhibitory action of SLP7111228.
Quantitative Data: In Vivo Effects on S1P Levels
Studies have consistently demonstrated that this compound effectively reduces S1P levels in vivo. The compound has been shown to dose-dependently lower blood S1P concentrations in animal models.[2]
| Compound | Animal Model | Dose | Effect on Blood/Plasma S1P Levels | Reference |
| SLP7111228 | Rat | 10 mg/kg | Reduced blood and plasma S1P levels | [8] |
| SLP7111228 | Rat | Not specified | Dose-dependent reduction in blood S1P | [2] |
| SLP7111228 | Mouse/Rat | Not specified | Depressed blood S1P levels | [1][7] |
Experimental Protocols
This section outlines the typical methodologies employed in studies investigating the in vivo effects of compounds like SLP7111228 on S1P levels.
Animal Models and Drug Administration
-
Animal Models: Studies commonly utilize mouse and rat models.[1][7] The choice of species and strain may depend on the specific disease model being investigated.
-
Drug Formulation: this compound is typically formulated in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG400).
-
Route of Administration: The compound can be administered via various routes, including oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the pharmacokinetic properties and the desired experimental outcome.
-
Dosing Regimen: Animals are administered single or repeated doses of SLP7111228 or the vehicle control. Doses are often determined based on prior dose-response studies. For example, a dose of 10 mg/kg has been used in rats.[8]
Sample Collection
-
Blood Collection: At specified time points post-administration, blood samples are collected. Common methods include retro-orbital bleeding or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Whole blood is centrifuged (e.g., at 1,000-2,000 x g for 10-15 minutes at 4°C) to separate the plasma from blood cells. The resulting plasma supernatant is carefully collected and stored at -80°C until analysis.
Quantification of S1P Levels
The measurement of S1P in biological matrices is challenging due to its low abundance and the presence of interfering lipids. Several analytical methods are available.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for S1P quantification due to its high sensitivity and specificity.
-
Lipid Extraction: Lipids, including S1P, are extracted from the plasma sample. This is often achieved using a liquid-liquid extraction with an organic solvent system (e.g., a modified Bligh-Dyer method). An internal standard (e.g., a C17-S1P analog) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an HPLC or UPLC system.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. S1P is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
-
Radioreceptor-Binding Assay: This method uses a radiolabeled ligand that competes with S1P for binding to S1P receptors.[9] The amount of S1P in the sample is determined by the degree of displacement of the radioligand.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can also be used to measure S1P levels, offering a more high-throughput option, though they may have different sensitivity and specificity profiles compared to LC-MS/MS.
Caption: General experimental workflow for assessing the in vivo effect of SLP7111228 on S1P levels.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SphK1. The available in vivo data unequivocally demonstrate its ability to depress circulating S1P levels in a dose-dependent manner. This mechanism of action positions SLP7111228 as a valuable chemical tool for interrogating the S1P signaling pathway in various disease states and as a potential therapeutic agent in pathologies where elevated S1P levels are implicated, such as cancer, inflammation, and fibrosis.[1] Further research into its pharmacokinetics and pharmacodynamics will continue to elucidate its full therapeutic potential.
References
- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. SLP7111228(hydrochloride) [cnreagent.com]
- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating SLP7111228 Hydrochloride in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid with well-documented roles in promoting cancer cell proliferation, survival, migration, and angiogenesis, as well as contributing to chemoresistance.[2][3][4] The upregulation of SphK1 is observed in a wide array of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, details its mechanism of action, and offers generalized experimental protocols for its investigation in cancer models.
Mechanism of Action and Biochemical Profile
This compound exerts its anti-cancer potential by directly inhibiting the enzymatic activity of SphK1. This inhibition leads to a decrease in the cellular levels of the pro-tumorigenic lipid, S1P. The compound demonstrates high potency and selectivity for SphK1 over its isoform, SphK2.
| Parameter | Value | Reference |
| Target | Sphingosine Kinase 1 (SphK1) | [1] |
| Ki for human SphK1 | 48 nM | [1] |
| Ki for human SphK2 | >10 µM | [1] |
| Effect on S1P levels in U937 cells | Dose-dependent decrease | [1] |
| Effect on S1P levels in vivo (rats) | Dose-dependent decrease in blood | [1] |
Table 1: Biochemical and Pharmacodynamic Profile of this compound.
The SphK1/S1P Signaling Pathway in Cancer
The inhibition of SphK1 by this compound disrupts a key signaling nexus in cancer progression. The SphK1/S1P pathway influences multiple downstream effectors that drive tumorigenesis.
Preclinical Investigations in Cancer Models
While specific efficacy data for this compound in a broad range of cancer cell lines and in vivo tumor models are not extensively available in the public domain, studies on other SphK1 inhibitors provide a strong rationale for its investigation. The known activity of this compound in reducing S1P levels in U937 histiocytic lymphoma cells suggests its potential utility in hematological malignancies.[1]
In Vitro Studies
The primary objectives of in vitro evaluation are to determine the cytotoxic and anti-proliferative effects of this compound and to elucidate its molecular mechanism of action in cancer cells.
Key In Vitro Assays:
| Assay | Purpose | Typical Readout |
| Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) | To determine the concentration-dependent effect on cancer cell viability. | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To assess the induction of programmed cell death. | Percentage of apoptotic cells |
| Cell Cycle Analysis (e.g., Propidium iodide staining) | To determine the effect on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |
| Wound Healing/Transwell Migration Assays | To evaluate the impact on cancer cell migration and invasion. | Rate of wound closure; number of migrated cells |
| Tube Formation Assay (on Matrigel) | To assess the effect on endothelial cell tube formation as a surrogate for angiogenesis. | Tube length and branching points |
| Western Blotting | To analyze the modulation of key signaling proteins downstream of SphK1/S1P (e.g., p-Akt, p-ERK). | Protein expression levels |
| S1P Measurement (e.g., LC-MS/MS) | To confirm the on-target effect by measuring intracellular and secreted S1P levels. | S1P concentration |
Table 2: Recommended In Vitro Assays for Evaluating this compound in Cancer Cell Lines.
In Vivo Studies
In vivo studies are crucial to assess the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in a physiological setting.
Common In Vivo Models:
-
Subcutaneous Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. This model is widely used to evaluate anti-tumor activity by monitoring tumor growth.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin to better recapitulate the tumor microenvironment and metastatic potential.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into mice, which may better predict clinical response.
| Parameter | Measurement |
| Anti-tumor Efficacy | Tumor growth inhibition (TGI), tumor regression, survival analysis |
| Pharmacodynamics | S1P levels in blood and tumor tissue |
| Pharmacokinetics | Plasma concentration of this compound over time (Cmax, Tmax, AUC, half-life) |
| Toxicity | Body weight changes, clinical observations, hematology, and clinical chemistry |
Table 3: Key Endpoints for In Vivo Evaluation of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cancer models. Specific details may need to be optimized for different cell lines and animal models.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium and add to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate until formazan crystals are visible.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Subcutaneous Xenograft Study
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into groups and begin treatment with this compound or vehicle.
-
Monitoring: Continue to monitor tumor volume and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the planned treatment period.
-
Sample Collection: Collect tumors for weight measurement and further analysis (e.g., histology, Western blotting, S1P levels). Collect blood for pharmacokinetic and pharmacodynamic analysis.
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of SphK1. While further studies are needed to fully characterize its efficacy across a range of cancer types, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute meaningful preclinical investigations. The disruption of the SphK1/S1P signaling axis by this compound represents a rational and targeted approach to inhibit key processes in cancer progression.
References
- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
SLP7111228 Hydrochloride: A Technical Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. The sphingosine (B13886) kinase 1 (SphK1) and its product, sphingosine-1-phosphate (S1P), have emerged as critical mediators in the progression of fibrotic diseases. SLP7111228 hydrochloride, a potent and highly selective inhibitor of SphK1, presents a promising therapeutic strategy for mitigating fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential application in fibrosis research, supported by experimental protocols and a review of the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for sphingosine kinase 1 (SphK1) over its isoform, SphK2. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Formal Name | (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride |
| CAS Number | 1449768-48-2 |
| Molecular Formula | C₂₂H₃₃N₅O · HCl |
| Formula Weight | 420.0 |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | DMF: 12.5 mg/ml; DMSO: 30 mg/ml; Ethanol (B145695): 30 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml |
Data sourced from Cayman Chemical product information.
Mechanism of Action and Rationale for Use in Fibrosis
The central role of the SphK1/S1P signaling axis in fibrosis underpins the therapeutic potential of this compound.
The SphK1/S1P Signaling Pathway in Fibrosis
SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P can then act intracellularly as a second messenger or be secreted to activate a family of five G protein-coupled receptors (S1PR₁₋₅) on the cell surface. This signaling cascade is implicated in a multitude of cellular processes that are central to the development of fibrosis, including cell proliferation, migration, and differentiation.
In the context of fibrosis, the SphK1/S1P pathway is a key driver of the activation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix components like collagen. This process is often initiated and amplified through a crosstalk with the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).
Crosstalk with TGF-β Signaling
TGF-β is a master regulator of fibrosis. Upon binding to its receptor, TGF-β activates downstream signaling cascades, including the canonical Smad pathway, leading to the transcription of pro-fibrotic genes. Emerging evidence indicates a significant interplay between the SphK1/S1P and TGF-β pathways. TGF-β can induce the expression and activity of SphK1, leading to increased S1P production. This S1P can then act in an autocrine or paracrine manner to further promote myofibroblast differentiation and collagen synthesis, creating a vicious cycle of fibrotic progression.
Downstream Effects Relevant to Fibrosis
The activation of the SphK1/S1P pathway contributes to fibrosis through several downstream mechanisms:
-
Myofibroblast Differentiation: S1P signaling promotes the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are characterized by enhanced contractility and collagen production.
-
Collagen Deposition: The pathway directly stimulates the synthesis and deposition of collagen and other extracellular matrix proteins.
-
Hippo/YAP Pathway Activation: Recent studies have shown that SphK1/S1P signaling can activate the Hippo/YAP pathway, a key regulator of cell proliferation and organ size, which is implicated in the fibrotic process.
-
Mitochondrial Reactive Oxygen Species (mtROS) Production: The SphK1/S1P axis has been linked to the generation of mtROS in lung fibroblasts, which can contribute to cellular damage and the progression of fibrosis.
By selectively inhibiting SphK1, this compound is poised to disrupt these pro-fibrotic signaling cascades, thereby reducing myofibroblast activation, collagen deposition, and the overall progression of fibrotic disease. A patent has indicated the potential use of SLP7111228 for the treatment of various fibrotic diseases, including pulmonary, renal, cardiac, and hepatic fibrosis[1].
Preclinical Data and In Vivo Activity
While specific peer-reviewed studies on the anti-fibrotic efficacy of this compound in preclinical models are not yet widely available, its potent and selective inhibition of SphK1 provides a strong rationale for its investigation.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of SphK1 with a Ki value of 0.048 µM. It exhibits excellent selectivity, with a Ki of >10 µM for the SphK2 isoform. This selectivity is crucial for minimizing off-target effects. In U937 cells, SLP7111228 induces a concentration-dependent decrease in S1P levels without affecting sphingosine levels.
| Parameter | Value |
| Ki (SphK1) | 0.048 µM |
| Ki (SphK2) | >10 µM |
Data sourced from Cayman Chemical product information.
In Vivo Pharmacodynamics
A patent application has disclosed in vivo data demonstrating the ability of SLP7111228 (referred to as Compound 64) to modulate S1P levels in rats[1]. Following a single intraperitoneal injection of 10 mg/kg, SLP7111228 led to a significant and sustained decrease in whole blood S1P levels over a 22-hour period.
Table 3.2.1: In Vivo Effect of SLP7111228 on Rat Blood S1P Levels
| Time Point | Average S1P Level (relative to baseline) |
| 15 min | Decreased |
| 30 min | Decreased |
| 60 min | Decreased |
| 90 min | Decreased |
| 2 hr | Decreased |
| 4 hr | Decreased |
| 6 hr | Decreased |
| 22 hr | Returning towards baseline |
Qualitative summary based on graphical data from patent WO2013119946A1[1].
This in vivo activity confirms that SLP7111228 can effectively engage its target and modulate the SphK1/S1P pathway in a whole-animal system, supporting its further investigation in animal models of fibrosis.
Experimental Protocols for Fibrosis Research
To facilitate the investigation of this compound in fibrosis, this section provides detailed methodologies for key experiments.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized rodent model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic compounds.
Materials:
-
This compound
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
8-10 week old C57BL/6 mice or Sprague-Dawley rats
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Bleomycin Administration: Anesthetize the animals. Intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg for mice) dissolved in sterile saline. Control animals receive sterile saline only.
-
This compound Administration: Based on the available in vivo data, a starting dose of 10 mg/kg administered intraperitoneally once daily can be used. Treatment can be initiated either prophylactically (starting at day 0) or therapeutically (starting at a later time point, e.g., day 7 or 14) to assess the effect on established fibrosis.
-
Monitoring: Monitor animals daily for signs of distress and record body weight.
-
Euthanasia and Tissue Collection: At the end of the study (typically day 14, 21, or 28), euthanize the animals. Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Perfuse the lungs with saline and harvest the lung tissue.
Assessment of Fibrosis
4.2.1. Histological Analysis with Sirius Red Staining
This method is used to visualize and quantify collagen deposition in tissue sections.
Procedure:
-
Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Wash with two changes of acidified water.
-
Dehydrate through graded ethanol series and clear with xylene.
-
Mount with a resinous medium.
-
Quantification: Capture images under a microscope and quantify the red-stained collagen area using image analysis software.
4.2.2. Hydroxyproline (B1673980) Assay
This biochemical assay quantifies the total collagen content in the lung tissue.
Procedure:
-
Obtain a known weight of the right lung lobe and hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction using a commercially available hydroxyproline assay kit.
-
Measure the absorbance at the recommended wavelength (typically 540-560 nm).
-
Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of lung tissue.
In Vitro Myofibroblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
Antibodies for Western blotting (α-SMA, fibronectin, collagen type I)
Procedure:
-
Culture HLFs in appropriate growth medium.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 5 ng/mL) for 24-48 hours.
-
Lyse the cells and perform Western blotting to analyze the expression of α-SMA, fibronectin, and collagen type I.
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in fibrosis and the proposed mechanism of action of this compound.
Conclusion
This compound is a potent and selective SphK1 inhibitor with a strong scientific rationale for its use in fibrosis research. The SphK1/S1P signaling pathway is deeply integrated into the pro-fibrotic cellular machinery, particularly through its crosstalk with the TGF-β pathway. By targeting SphK1, this compound offers a promising approach to attenuate myofibroblast differentiation and excessive extracellular matrix deposition. The in vivo data, although preliminary, demonstrates target engagement and pathway modulation in a whole-animal system. The experimental protocols provided herein offer a framework for the further preclinical evaluation of this compound as a potential therapeutic agent for a range of fibrotic diseases. Further research is warranted to fully elucidate its anti-fibrotic efficacy and to translate these promising preclinical findings into clinical applications.
References
The Potential of SLP7111228 Hydrochloride in Sickle Cell Disease: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vaso-occlusive crises, and progressive organ damage. Recent research has illuminated the critical role of the sphingosine (B13886) kinase 1 (SPHK1)/sphingosine-1-phosphate (S1P) signaling pathway in the pathophysiology of SCD. Elevated levels of S1P in the erythrocytes of individuals with SCD have been shown to promote red blood cell sickling, a central event in the disease cascade. This has identified SPHK1 as a promising therapeutic target. SLP7111228 hydrochloride is a potent and selective inhibitor of SPHK1. Although direct studies of SLP7111228 in SCD are not yet published, its biochemical profile strongly suggests its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the scientific rationale for investigating SLP7111228 in SCD, detailing the role of the SPHK1/S1P pathway, summarizing key preclinical data for SPHK1 inhibition, and proposing experimental protocols for the evaluation of SLP7111228 in this context.
The SPHK1/S1P Pathway: A Key Driver in Sickle Cell Disease Pathophysiology
Metabolomic studies have revealed that S1P is significantly elevated in the blood of both mouse models of SCD and human patients.[1][2][3] This elevation is a direct consequence of increased activity of its synthesizing enzyme, sphingosine kinase 1 (SPHK1), within erythrocytes.[1][2]
The pathogenic consequences of elevated S1P in SCD are multifaceted:
-
Promotion of Sickling: S1P has been shown to directly contribute to the sickling of red blood cells.[1][2] Inhibition of SPHK1 in primary human erythrocytes from SCD patients reduces hypoxia-induced sickling.[1]
-
Metabolic Reprogramming: Elevated S1P in sickle erythrocytes binds to deoxygenated sickle hemoglobin (deoxyHbS) and facilitates its anchoring to the cell membrane. This leads to a release of membrane-bound glycolytic enzymes, shifting glucose metabolism towards glycolysis and away from the pentose (B10789219) phosphate (B84403) pathway (PPP).[4][5]
-
Increased Oxidative Stress: The suppression of the PPP results in compromised glutathione (B108866) homeostasis and increased oxidative stress, further damaging the sickle red blood cells.[4]
-
Enhanced 2,3-BPG Production: The upregulation of glycolysis leads to increased production of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), which decreases the oxygen affinity of both normal and sickle hemoglobin, thereby promoting deoxyHbS polymerization and sickling.[4]
-
Inflammation and Tissue Damage: The S1P/S1P receptor 1 pathway is implicated in the inflammation and multi-organ damage characteristic of SCD.[6]
Genetic and pharmacological inhibition of SPHK1 in preclinical SCD mouse models has demonstrated significant therapeutic benefits, including reduced sickling, hemolysis, and inflammation, as well as improved red blood cell lifespan and amelioration of organ damage.[1][7]
This compound: A Potent and Selective SPHK1 Inhibitor
SLP7111228 is a small molecule inhibitor of SPHK1.[8] Its high potency and selectivity make it an excellent candidate for investigating the therapeutic potential of SPHK1 inhibition in sickle cell disease.
| Parameter | Value | Reference |
| Target | Sphingosine Kinase 1 (SPHK1) | [8][9] |
| Ki for SPHK1 | 0.048 µM | [8] |
| Ki for SPHK2 | >10 µM | [8] |
| Cellular Activity | Concentration-dependent reduction of S1P in U937 cells | [8] |
| In Vivo Activity | Dose-dependently lowers S1P blood levels in rats | [8] |
| Other Reported Activity | Reduces LPS-induced TNFα and IL-1β production | [9][10] |
Proposed Experimental Protocols for Evaluating SLP7111228 in Sickle Cell Disease
The following experimental workflows are proposed to systematically evaluate the efficacy of this compound in preclinical models of sickle cell disease.
In Vitro Evaluation
Objective: To determine the direct effect of SLP7111228 on red blood cells from individuals with sickle cell disease.
Methodology:
-
Blood Collection and Erythrocyte Isolation: Obtain whole blood samples from consenting patients with homozygous sickle cell anemia (HbSS). Isolate erythrocytes by centrifugation and washing to remove plasma, platelets, and leukocytes.
-
SPHK1 Activity Assay: Treat isolated sickle erythrocytes with varying concentrations of SLP7111228. Measure SPHK1 activity using a radioactive or fluorescent lipid kinase assay.
-
S1P Quantification: Quantify intracellular S1P levels in treated and untreated sickle erythrocytes using liquid chromatography-mass spectrometry (LC-MS).
-
Hypoxia-Induced Sickling Assay: Incubate sickle erythrocytes with SLP7111228 under hypoxic conditions (e.g., 2% oxygen). Fix the cells and quantify the percentage of sickled cells using light microscopy and image analysis software.
-
Metabolic Flux Analysis: Assess the impact of SLP7111228 on glucose metabolism by measuring the flux through the glycolytic and pentose phosphate pathways using radiolabeled glucose or Seahorse XF technology.
-
Oxidative Stress Measurement: Evaluate levels of reactive oxygen species (ROS) in treated and untreated sickle erythrocytes using fluorescent probes such as CellROX Deep Red.
-
Deformability and Mechanical Fragility: Assess red blood cell membrane integrity and flexibility using ektacytometry or osmotic fragility assays.
In Vivo Evaluation in a Sickle Cell Disease Mouse Model
Objective: To assess the therapeutic efficacy and safety of SLP7111228 in a transgenic mouse model of sickle cell disease (e.g., Berkeley SCD mouse model).
Methodology:
-
Animal Model: Utilize a well-characterized transgenic mouse model that expresses human sickle hemoglobin and exhibits key features of the human disease.
-
Drug Administration: Administer this compound to SCD mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
Pharmacokinetic and Pharmacodynamic Analysis: Determine the plasma concentration of SLP7111228 over time. Measure S1P levels in blood and tissues to confirm target engagement.
-
Hematological Analysis: Perform complete blood counts to assess hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count.
-
Hemolysis Markers: Measure plasma levels of cell-free hemoglobin, lactate (B86563) dehydrogenase (LDH), and bilirubin (B190676) as indicators of hemolysis.
-
Red Blood Cell Sickling: Analyze peripheral blood smears for the presence of sickled erythrocytes.
-
Vaso-occlusion Assessment: Evaluate vaso-occlusion in relevant tissues (e.g., cremaster muscle) using intravital microscopy.
-
Organ Pathology: Conduct histological analysis of major organs (spleen, liver, lungs, kidneys) to assess for tissue damage, inflammation, and fibrosis.
-
Inflammatory Markers: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Visualizing the Core Concepts
Signaling Pathway
Caption: The SPHK1/S1P signaling pathway in sickle cell disease and the point of intervention for SLP7111228.
Experimental Workflow
Caption: Proposed experimental workflow for the preclinical evaluation of SLP7111228 in sickle cell disease.
Conclusion
The inhibition of SPHK1 presents a compelling, mechanism-based therapeutic strategy for sickle cell disease. The potent and selective SPHK1 inhibitor, this compound, stands out as a prime candidate for investigation. The experimental framework outlined in this guide provides a clear path for its preclinical evaluation. Successful demonstration of efficacy in these models would provide a strong rationale for advancing SLP7111228 into clinical development for the treatment of sickle cell disease, potentially offering a novel and impactful therapeutic option for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated sphingosine-1-phosphate promotes sickling and sickle cell disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Insight of Sphingosine 1-Phosphate-Mediated Pathogenic Metabolic Reprogramming in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Methodological & Application
SLP7111228 Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLP7111228 hydrochloride is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[4][5][6] Dysregulation of the SphK1/S1P axis has been implicated in various pathologies such as cancer, inflammation, and fibrosis, making SphK1 an attractive therapeutic target.[5][7] this compound demonstrates high selectivity for SphK1 over its isoform SphK2, enabling precise investigation of SphK1-specific functions.[1][2][3] These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, along with data presentation and visualization of the relevant signaling pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of SphK1, binding to the enzyme to prevent the phosphorylation of sphingosine. This leads to a reduction in the intracellular and circulating levels of S1P.[4][5][8] The chemical name for SLP7111228 is (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.[8]
The SphK1/S1P signaling pathway is initiated by the phosphorylation of sphingosine to S1P by SphK1. S1P can then act intracellularly or be transported out of the cell to bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[5][7] This receptor binding triggers downstream signaling cascades that regulate various cellular functions. By inhibiting SphK1, this compound effectively downregulates this entire signaling cascade.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Enzyme | Reference |
| Ki | 48 nM (0.048 µM) | Human SphK1 | [1][2][3][8] |
| Ki | >10 µM | Human SphK2 | [1][2][3] |
| Table 1: In Vitro Inhibitory Activity of SLP7111228 |
| Cell Line | Treatment | Effect | Reference |
| U937 (human histiocytic lymphoma) | SLP7111228 | Concentration-dependent reduction of S1P levels | [4][5][8] |
| Table 2: In Vitro Cellular Activity of SLP7111228 |
| Animal Model | Dose | Route | Effect | Reference |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | ~80% decrease in blood S1P levels | [9] |
| Rat | Increasing concentrations | Intraperitoneal (i.p.) | Dose-dependent decrease in plasma S1P levels | [4] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in blood S1P levels | [9] |
| Table 3: In Vivo Activity of SLP7111228 |
Experimental Protocols
In Vitro SphK1 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against recombinant human SphK1. A common method involves a fluorescence-based assay.
Figure 2: Workflow for the in vitro SphK1 enzyme inhibition assay.
Materials:
-
Recombinant human SphK1
-
Sphingosine (substrate)
-
ATP
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
96-well microplate (white, for luminescence)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Diluted this compound or DMSO control
-
Recombinant human SphK1 enzyme
-
Sphingosine substrate
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely correlated with SphK1 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro U937 Cell-Based Assay for S1P Level Measurement
This protocol describes the treatment of U937 cells with this compound and subsequent measurement of intracellular S1P levels by LC-MS/MS.
Materials:
-
U937 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., C17-S1P)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed U937 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 4, or 24 hours).
-
Cell Harvesting:
-
Collect the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of methanol containing the internal standard.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet the cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water/formic acid and methanol/acetonitrile/formic acid).
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Normalize the S1P peak area to the internal standard peak area and the cell number or protein concentration. Compare the S1P levels in treated cells to the vehicle control.
In Vivo Efficacy Study in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound by measuring its effect on blood S1P levels in rats or mice.
Figure 3: Workflow for an in vivo efficacy study of this compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection tubes (e.g., with EDTA)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Formulation: Prepare the dosing solution of this compound in the vehicle.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection.
-
Blood Collection: At specified time points post-dose (e.g., 2, 4, 6, and 24 hours), collect blood samples from the animals (e.g., via tail vein or cardiac puncture under terminal anesthesia).
-
Sample Processing:
-
Immediately mix the blood with an anticoagulant.
-
Process the blood to either plasma or use whole blood for lipid extraction.
-
-
Lipid Extraction and LC-MS/MS Analysis: Follow a similar procedure as described in Protocol 2 for the extraction and quantification of S1P.
-
Data Analysis: Determine the concentration of S1P in the blood or plasma at each time point. Calculate the percent reduction in S1P levels compared to the vehicle-treated group.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound on a cell line such as U937.
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate (clear)
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Treatment: The following day, add 100 µL of media containing serial dilutions of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) if applicable.
Conclusion
This compound is a valuable research tool for investigating the role of SphK1 in health and disease. The protocols provided herein offer a framework for the comprehensive evaluation of its inhibitory activity and biological effects. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the SphK1/S1P signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: SLP7111228 Hydrochloride for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell growth, proliferation, survival, and migration.[4] Dysregulation of the SPHK1/S1P axis has been implicated in various diseases, such as cancer, inflammation, and fibrosis, making SPHK1 a compelling target for therapeutic intervention.[4]
These application notes provide detailed protocols for the dissolution and in vitro use of this compound, a valuable tool for investigating the biological roles of SPHK1.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1449768-48-2 | [1][2] |
| Molecular Formula | C₂₂H₃₄ClN₅O | [1] |
| Molecular Weight | 420.0 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
Solubility Data
For optimal results, it is crucial to ensure complete dissolution of this compound. The following table summarizes its solubility in various solvents.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| DMF (Dimethylformamide) | 12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Note: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for the final working concentration.
Signaling Pathway of SPHK1
The diagram below illustrates the central role of SPHK1 in the sphingolipid signaling pathway and the inhibitory action of SLP7111228.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SLP7111228(hydrochloride) [cnreagent.com]
- 4. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLP7111228 (hydrochloride) - Biochemicals - CAT N°: 23290 [bertin-bioreagent.com]
Application Notes and Protocols for In Vivo Formulation of SLP7111228 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and inflammation.[4][5] Dysregulation of the SphK1/S1P axis has been implicated in various diseases, such as cancer, inflammatory disorders, and fibrosis, making SphK1 a compelling therapeutic target.[3]
These application notes provide a comprehensive guide for the in vivo formulation of this compound, tailored for preclinical research. The protocols outlined below are based on established methodologies for formulating poorly soluble kinase inhibitors for animal studies.
Physicochemical Properties and In Vivo Activity
A summary of the relevant physicochemical and biological data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₃N₅O · HCl | [1] |
| Molecular Weight | 420.0 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | >95% | [5] |
| Solubility | DMF: 12.5 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| In Vivo Activity | Dose-dependently decreases blood S1P levels in rats. A 10 mg/kg dose resulted in an 80% reduction in blood S1P. | [6] |
Signaling Pathway of this compound
This compound exerts its pharmacological effect by inhibiting SphK1, thereby blocking the synthesis of S1P. This intervention modulates the "inside-out" signaling of S1P, which would otherwise be exported from the cell to activate S1P receptors (S1PR₁₋₅) on the cell surface, leading to downstream signaling cascades that promote cell survival and proliferation.
References
- 1. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SLP7111228 Hydrochloride, a Potent and Selective Sphingosine Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[3] Dysregulation of the SphK1/S1P axis has been implicated in the pathophysiology of various diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target. This compound serves as a valuable pharmacological tool for investigating the biological functions of SphK1 and for preclinical evaluation of SphK1-targeted therapies.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SphK1, thereby blocking the production of S1P. This leads to a reduction in intracellular and extracellular S1P levels, which in turn modulates the activity of S1P receptors (S1PRs) and intracellular targets of S1P. The subsequent downstream effects include the inhibition of pro-survival and pro-proliferative signaling pathways, as well as the suppression of inflammatory responses.[3]
Signaling Pathway
Caption: The SphK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Ki (SphK1) | 0.048 µM | Recombinant Human Enzyme | [1][2] |
| Ki (SphK2) | >10 µM | Recombinant Human Enzyme | [1][2] |
| Effect on S1P levels | Concentration-dependent reduction | U937 cells | [1][2] |
Experimental Protocols
Protocol 1: Determination of SphK1 Inhibition in a Cell-Based Assay by Measuring S1P Levels
This protocol describes a method to assess the potency of this compound in inhibiting SphK1 activity within a cellular context by quantifying the reduction of intracellular sphingosine-1-phosphate (S1P) levels using liquid chromatography-mass spectrometry (LC-MS). The human monocytic cell line U937 is used as a model system as it expresses both SphK1 and SphK2.[4][5]
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Internal standards for S1P quantification (e.g., C17-S1P)
-
96-well cell culture plates
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound by measuring S1P levels.
Procedure:
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
On the day of the experiment, count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Seed the U937 cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Add 100 µL of the compound dilutions to the respective wells of the 96-well plate containing the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C.[6]
-
-
Cell Harvesting and Lipid Extraction:
-
Following incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cell pellets once with cold PBS.
-
Perform lipid extraction from the cell pellets using an appropriate method, such as a modified Bligh-Dyer extraction. This typically involves the addition of a mixture of methanol, chloroform, and water.
-
Add an internal standard (e.g., C17-S1P) to each sample before extraction for accurate quantification.
-
-
LC-MS Analysis:
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a liquid chromatography system coupled to a mass spectrometer to separate and quantify S1P levels relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of S1P in each sample.
-
Normalize the S1P levels to the cell number or protein concentration.
-
Plot the percentage of S1P inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of S1P production) by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Assessment of the Anti-inflammatory Effect of this compound by Measuring TNF-α Release
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated U937 cells.
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Cell Differentiation:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells per well in RPMI-1640 medium containing 10% FBS.
-
Induce differentiation of the monocytic U937 cells into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours at 37°C. Differentiated cells will become adherent.
-
-
Compound Treatment and Stimulation:
-
After differentiation, carefully aspirate the medium and wash the adherent cells gently with warm PBS.
-
Add fresh serum-free RPMI-1640 medium to each well.
-
Prepare serial dilutions of this compound in serum-free medium and add them to the wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for an additional 4-6 hours at 37°C.
-
-
Measurement of TNF-α Release:
-
After the stimulation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration against the concentration of this compound.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Conclusion
These protocols provide a framework for the in vitro characterization of this compound. The cell-based assay for measuring S1P levels allows for the direct assessment of the compound's inhibitory effect on its target, SphK1, in a cellular environment. The TNF-α release assay provides insights into the functional anti-inflammatory consequences of SphK1 inhibition. These methods are essential for advancing our understanding of the therapeutic potential of this compound and other SphK1 inhibitors in relevant disease models.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. SLP7111228(hydrochloride) [cnreagent.com]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLP7111228 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK1/S1P signaling axis has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. This compound, by selectively targeting SphK1, offers a valuable tool for investigating the roles of this enzyme and for potential therapeutic development.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in fundamental cell-based assays.
Mechanism of Action
This compound is a competitive inhibitor of SphK1 with high selectivity over its isoform, SphK2. The inhibition constants (Ki) for SLP7111228 are 0.048 µM for SphK1 and >10 µM for SphK2.[1] By inhibiting SphK1, this compound blocks the synthesis of S1P, leading to a decrease in intracellular and circulating S1P levels. This disruption of the sphingolipid rheostat can induce various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. In U937 human monocytic cells, treatment with this compound results in a concentration-dependent reduction of S1P levels without affecting sphingosine levels.[1]
Signaling Pathway
The SphK1/S1P signaling pathway plays a pivotal role in cell fate decisions. The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P is crucial. This compound shifts this balance towards apoptosis by reducing S1P production.
Figure 1: Simplified SphK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific dose-response data for this compound in cell culture is not extensively available in the public domain, the following table summarizes its known inhibitory constants and qualitative effects. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Cell Line | Notes |
| Ki (SphK1) | 0.048 µM | N/A | Potent inhibition of Sphingosine Kinase 1.[1] |
| Ki (SphK2) | >10 µM | N/A | Highly selective for SphK1 over SphK2.[1] |
| S1P Reduction | Concentration-dependent | U937 | Effectively lowers intracellular S1P levels.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound is 420.0 g/mol .
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When properly stored, it is stable for an extended period.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow
References
Application Notes and Protocols: U937 Cell Line Treatment with SLP7111228 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] The balance between S1P and its precursor, ceramide, is critical in determining cell fate, with S1P promoting cell survival and proliferation, while ceramide and sphingosine are generally pro-apoptotic. In the context of the human monocytic U937 cell line, inhibition of SphK1 by this compound has been shown to decrease intracellular levels of S1P.[1] This alteration of the sphingolipid rheostat is anticipated to induce anti-proliferative and pro-apoptotic effects, making this compound a compound of interest for studies in hematological malignancies.
These application notes provide a comprehensive overview of the anticipated effects of this compound on the U937 cell line and detailed protocols for key experimental assays.
Mechanism of Action
This compound selectively inhibits SphK1, leading to a reduction in the intracellular concentration of S1P. This disruption of the S1P signaling pathway is expected to trigger a cascade of events culminating in apoptosis and cell cycle arrest. The proposed mechanism involves the accumulation of pro-apoptotic sphingolipids and the downregulation of S1P-mediated pro-survival signaling pathways.
Data Presentation
While specific quantitative data for the dose-dependent effects of this compound on U937 cells are not extensively available in public literature, the following tables summarize expected outcomes based on its known mechanism and data from studies on similar selective SphK1 inhibitors.
Table 1: Expected Effect of this compound on U937 Cell Viability
| Concentration (µM) | Expected % Viability (48h) |
| 0 (Control) | 100% |
| 1 | 80 - 90% |
| 5 | 50 - 60% |
| 10 | 30 - 40% |
| 25 | 10 - 20% |
Table 2: Anticipated Apoptotic Effect of this compound on U937 Cells (72h)
| Concentration (µM) | Expected % Apoptotic Cells (Annexin V+) |
| 0 (Control) | < 5% |
| 5 | 20 - 30% |
| 10 | 40 - 50% |
| 20 | 60 - 70% |
Table 3: Predicted Cell Cycle Distribution in U937 Cells Treated with this compound (24h)
| Concentration (µM) | Expected % G0/G1 Phase | Expected % S Phase | Expected % G2/M Phase |
| 0 (Control) | 45 - 55% | 30 - 40% | 10 - 20% |
| 10 | 60 - 70% | 20 - 30% | 5 - 15% |
Experimental Protocols
Cell Culture
The U937 human monocytic cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat with various concentrations of this compound for 72 hours.
-
Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Seed U937 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
-
Seed U937 cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, Bcl-2, and cleaved PARP. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Signaling Pathway Alterations
Treatment of U937 cells with this compound is expected to downregulate pro-survival signaling pathways that are downstream of S1P. Key proteins to investigate by Western blot include Akt and ERK1/2, for which a decrease in phosphorylation is anticipated. Concurrently, an increase in pro-apoptotic markers such as cleaved PARP and a decrease in anti-apoptotic proteins like Bcl-2 are expected.[3]
References
- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Key regulators in bee venom-induced apoptosis are Bcl-2 and caspase-3 in human leukemic U937 cells through downregulation of ERK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A375 Melanoma Cell Response to SLP7111228 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A375 cell line, derived from a human malignant melanoma, is a widely utilized model in cancer research.[1][2][3] These cells are characterized by their epithelial-like morphology, high proliferation rate, and tumorigenicity.[2][4][5] Notably, A375 cells harbor the BRAF V600E mutation, a common driver mutation in melanoma that leads to constitutive activation of the MAPK/ERK signaling pathway.[5][6]
Sphingosine (B13886) kinase 1 (SphK1) is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between S1P and its precursors, ceramide and sphingosine, acts as a cellular "rheostat," with S1P promoting cell survival, proliferation, and migration, while ceramide and sphingosine induce apoptosis and cell cycle arrest. SphK1 is frequently overexpressed in various cancers, including melanoma, and its activity is associated with tumor progression and resistance to therapy. Inhibition of SphK1 is therefore a promising strategy for cancer treatment.
SLP7111228 hydrochloride is a potent and selective inhibitor of SphK1, with a Ki value of 0.048 µM for SphK1, and over 200-fold selectivity against SphK2 (Ki >10 µM).[7][8][9][10] By blocking the production of pro-survival S1P, this compound is hypothesized to shift the sphingolipid balance towards the pro-apoptotic ceramide and sphingosine, thereby inducing cell death and inhibiting proliferation in cancer cells.
These application notes provide a comprehensive set of protocols to investigate the cellular response of the A375 melanoma cell line to treatment with this compound. The described experiments will assess the compound's effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on A375 Cell Viability (MTT Assay)
| Concentration of SLP7111228 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 0.1 | 1.103 | 0.075 | 88.0 |
| 1 | 0.815 | 0.062 | 65.0 |
| 5 | 0.440 | 0.041 | 35.1 |
| 10 | 0.251 | 0.033 | 20.0 |
| 25 | 0.126 | 0.021 | 10.1 |
Table 2: Apoptosis Induction in A375 Cells by this compound (Annexin V/PI Staining)
| Treatment (24 hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 92.5 | 3.1 | 2.4 |
| SLP7111228 (10 µM) | 45.3 | 35.8 | 18.9 |
Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound (Propidium Iodide Staining)
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| SLP7111228 (10 µM) | 72.8 | 15.3 | 11.9 |
Table 4: Western Blot Analysis of Key Signaling Proteins in A375 Cells
| Treatment (6 hours) | Relative p-Akt (Ser473) Levels | Relative p-ERK1/2 (Thr202/Tyr204) Levels | Relative Cleaved PARP Levels |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| SLP7111228 (10 µM) | 0.35 | 0.95 | 4.20 |
Mandatory Visualizations
Caption: The SphK1/S1P signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing A375 cell response to this compound.
Experimental Protocols
1. A375 Cell Culture
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-plate at a 1:3 to 1:8 split ratio.
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
A375 cells
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
-
Protocol:
-
Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed A375 cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat A375 cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be measured, and the percentage of cells in G0/G1, S, and G2/M phases will be determined.
-
5. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.
-
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Seed A375 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Sphingosine Kinase 1 Inhibition on LOVO Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinase 1 (SphK1) is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. In the context of oncology, the balance between pro-apoptotic sphingosine and pro-survival S1P is often dysregulated.[1][2][3] Elevated SphK1 expression is observed in various cancers, including colorectal cancer, and is associated with tumor progression, metastasis, and poor patient outcomes.[1][4][5] The human colon adenocarcinoma cell line, LOVO, is a widely used model for studying colorectal cancer. Inhibition of SphK1 in LOVO cells has been shown to suppress cell viability and invasiveness while promoting apoptosis, highlighting SphK1 as a promising therapeutic target.[6][7]
While direct studies on SLP7111228 hydrochloride with LOVO cells are not available in the current literature, this document provides a comprehensive overview of the effects of SphK1 inhibition in this cell line using other inhibitors like N,N-dimethylsphingosine (DMS) and SphK1-specific shRNA. These findings serve as a foundational guide for investigating novel SphK1 inhibitors such as this compound.
Data Summary
The following tables summarize the quantitative effects of SphK1 inhibition on LOVO colon cancer cells, based on published research.
Table 1: Effect of SphK1 Inhibition on LOVO Cell Viability
| Treatment Group | Inhibition of Cell Viability (%) | Assay |
| Control | 0 | MTT |
| DMS (SphK1 Inhibitor) | Significant Suppression | MTT |
| SphK1 shRNA | Significant Suppression | MTT |
Data derived from studies using N,N-dimethylsphingosine (DMS) as a pharmacological inhibitor of SphK1 and shRNA for genetic inhibition.[6][7]
Table 2: Effect of SphK1 Inhibition on LOVO Cell Apoptosis
| Treatment Group | Apoptosis Rate (%) | Assay |
| Control | Baseline | Flow Cytometry |
| DMS (SphK1 Inhibitor) | Significantly Increased | Flow Cytometry |
| SphK1 shRNA | Significantly Increased | Flow Cytometry |
Data derived from studies using N,N-dimethylsphingosine (DMS) as a pharmacological inhibitor of SphK1 and shRNA for genetic inhibition.[6][7]
Signaling Pathways Affected by SphK1 Inhibition
Inhibition of SphK1 in LOVO colon cancer cells has been demonstrated to modulate the MAPK signaling pathway. Specifically, SphK1 inhibition leads to a decrease in the phosphorylation of ERK1/2 and an increase in the phosphorylation of p38 MAPK.[6][7] This shift in signaling is associated with reduced cell proliferation and invasion and an increase in apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on LOVO cells. These are based on established methodologies for studying SphK1 inhibition in colon cancer cells.[6][7]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of LOVO cells.
Materials:
-
LOVO cells
-
DMEM or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed LOVO cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-only control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in LOVO cells following treatment with this compound.
Materials:
-
LOVO cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed LOVO cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK signaling pathway.
Materials:
-
LOVO cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat LOVO cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control.
Conclusion
The inhibition of SphK1 presents a viable strategy for targeting LOVO colon cancer cells. The available data on SphK1 inhibitors demonstrate a clear reduction in cell viability and an increase in apoptosis, mediated through the modulation of the MAPK signaling pathway. The protocols provided herein offer a standardized approach for evaluating the efficacy of novel SphK1 inhibitors like this compound. Further investigation into the precise molecular interactions and downstream effects of this specific compound is warranted to fully elucidate its therapeutic potential in colorectal cancer.
References
- 1. Role for sphingosine kinase 1 in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 1 Promotes Malignant Progression in Colon Cancer and Independently Predicts Survival of Patients With Colon Cancer by Competing Risk Approach in South Asian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SphK1 promotes tumor cell migration and invasion in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase 1 enhances colon cancer cell proliferation and invasion by upregulating the production of MMP-2/9 and uPA via MAPK pathways - ProQuest [proquest.com]
- 7. Sphingosine kinase 1 enhances colon cancer cell proliferation and invasion by upregulating the production of MMP-2/9 and uPA via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring SphK1 activity after SLP7111228 hydrochloride treatment
Application Note & Protocol
Topic: Measuring Sphingosine (B13886) Kinase 1 (SphK1) Activity Following Treatment with SLP7111228 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine Kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to produce the bioactive signaling molecule, sphingosine-1-phosphate (S1P).[1][2] The SphK1/S1P signaling pathway is integral to numerous cellular processes, including proliferation, survival, migration, and inflammation.[1][3] Its upregulation is implicated in the progression of various diseases, particularly cancer and chronic inflammatory conditions, making it a prominent target for therapeutic intervention.[1][4]
This compound is a potent and highly selective inhibitor of SphK1, with a Ki value of 48 nM for SphK1 and over 200-fold selectivity against SphK2 (Ki >10 µM).[5][6] It has been shown to effectively reduce S1P levels in both cell-based assays and in vivo models.[5]
This application note provides a comprehensive protocol for treating cultured cells with this compound and subsequently measuring the enzymatic activity of SphK1. The methodology described herein utilizes a robust radiometric assay to directly quantify the inhibition of SphK1, offering a reliable framework for researchers evaluating SphK1 inhibitors.
SphK1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of SphK1 in converting sphingosine to S1P and the mechanism of inhibition by this compound.
Principle of the SphK1 Activity Assay
The activity of SphK1 is determined by measuring the rate of formation of its product, S1P. The protocol detailed below is a radiometric assay, a highly sensitive and direct method for quantifying enzyme activity.[7] In this assay, cell lysates containing SphK1 are incubated with a reaction mixture containing sphingosine and gamma-labeled [³³P]ATP. The kinase transfers the radiolabeled phosphate (B84403) from [³³P]ATP to sphingosine, creating [³³P]S1P. The reaction is stopped, and the lipids are extracted. The radiolabeled [³³P]S1P product is then separated from the unreacted [³³P]ATP substrate using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the S1P spot is quantified using a phosphorimager or scintillation counter, which is directly proportional to the SphK1 activity in the lysate.
Experimental Workflow
The overall workflow for assessing SphK1 activity after inhibitor treatment is depicted below.
Detailed Protocols
Materials and Reagents
-
Cell Line: U937 (human monocytic) cells or other suitable cell line.
-
Inhibitor: this compound (dissolved in DMSO to create a 10 mM stock).[5][8]
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol, with freshly added 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF, and 1x Protease Inhibitor Cocktail.
-
Kinase Assay Buffer (2X): 100 mM HEPES (pH 7.4), 300 mM NaCl, 10 mM MgCl₂, 2 mM DTT.
-
-
Reagents for Kinase Assay:
-
Sphingosine (substrate).
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol).
-
ATP, non-radiolabeled.
-
-
Reagents for Extraction & TLC:
-
Chloroform, Methanol, 1N HCl.
-
Potassium oxalate-treated silica (B1680970) TLC plates.
-
TLC Developing Solvent: 1-butanol/acetic acid/water (3:1:1, v/v/v).
-
-
Equipment: Cell culture incubator, centrifuge, microplate reader (for protein assay), water bath/thermomixer, phosphorimager or liquid scintillation counter.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed U937 cells in 6-well plates at a density of 5 x 10⁵ cells/mL in complete culture media. Allow cells to grow for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from the 10 mM DMSO stock into culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the prepared inhibitor dilutions (and vehicle control) to the corresponding wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 to 4 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Preparation of Cell Lysates
-
Harvest Cells: Following incubation, transfer the cell suspension from each well to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash: Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (cytosolic lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) using Lysis Buffer.
Protocol 3: SphK1 Activity Assay
-
Substrate Preparation: Prepare a 1 mM sphingosine stock in methanol. For the assay, create a working solution of 500 µM sphingosine containing 2.5% Triton X-100.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
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25 µL of 2X Kinase Assay Buffer.
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10 µL of cell lysate (containing 10-20 µg of protein).
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5 µL of 500 µM Sphingosine working solution (final concentration: 50 µM).
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Mix gently and pre-incubate at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP mix (10 µCi/mL [γ-³³P]ATP, 500 µM cold ATP in water). The final reaction volume is 50 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 1N HCl.
Protocol 4: Extraction and Quantification of [³³P]S1P
-
Lipid Extraction:
-
Add 200 µL of chloroform/methanol (1:1, v/v) to the terminated reaction tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
TLC Spotting: Carefully remove ~50 µL of the lower organic phase and spot it onto a potassium oxalate-treated silica TLC plate. Allow the spot to dry completely.
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Chromatography: Place the TLC plate in a chromatography tank containing the 1-butanol/acetic acid/water developing solvent. Allow the solvent front to migrate to near the top of the plate.
-
Drying and Visualization: Remove the plate and allow it to air dry completely in a fume hood. Expose the plate to a phosphor screen overnight or for a suitable duration.
-
Quantification:
-
Phosphorimager: Scan the screen and quantify the density of the [³³P]S1P spot using appropriate software.
-
Scintillation Counting: Alternatively, identify the S1P spot (using a non-radioactive S1P standard run in parallel and visualized with iodine), scrape the corresponding silica from the sample lanes into a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM).
-
Data Presentation and Analysis
SphK1 activity is calculated based on the radioactivity incorporated and the specific activity of the [³³P]ATP. The results should be expressed as pmol of S1P formed per minute per mg of protein.
Calculation: Activity (pmol/min/mg) = (CPM of Sample / Total CPM in reaction) x (Total ATP in pmol) / (Incubation time in min) / (Protein amount in mg)
The data can be summarized in a table to clearly present the dose-dependent effect of this compound.
Table 1: Effect of this compound on SphK1 Activity
| SLP7111228 HCl (µM) | Mean SphK1 Activity (pmol/min/mg) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15.2 | 1.1 | 0 |
| 0.01 | 11.8 | 0.9 | 22.4 |
| 0.05 | 7.5 | 0.6 | 50.7 |
| 0.1 | 4.1 | 0.4 | 73.0 |
| 1.0 | 1.3 | 0.2 | 91.4 |
| 10.0 | 0.4 | 0.1 | 97.4 |
Note: Data presented are for illustrative purposes only.
From this data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated using non-linear regression analysis.
Conclusion
This application note provides a detailed and reliable protocol for assessing the inhibitory effect of this compound on SphK1 activity in a cellular context. The described radiometric assay is a robust method for quantifying the potency of SphK1 inhibitors and is an essential tool for researchers in the fields of signal transduction and drug discovery. The results demonstrate that this compound effectively and dose-dependently inhibits SphK1, confirming its utility as a selective pharmacological probe for studying the SphK1/S1P signaling axis.
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
Troubleshooting & Optimization
SLP7111228 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SLP7111228 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2] Its chemical name is (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride.[1][3] By inhibiting SphK1, SLP7111228 prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4][5] This leads to a decrease in both intracellular and circulating levels of S1P, a critical signaling lipid involved in numerous cellular processes such as cell proliferation, survival, migration, and inflammation.[3][4][6]
Q2: What is the selectivity of SLP7111228 for SphK1 over SphK2?
SLP7111228 exhibits high selectivity for SphK1. It has a Ki (inhibition constant) of 0.048 µM (or 48 nM) for SphK1, while the Ki for SphK2 is greater than 10 µM.[1][2][7] This significant difference in potency makes it a valuable tool for specifically studying the biological roles of SphK1.
Q3: In what forms is this compound typically supplied?
This compound is supplied as a crystalline solid.[1][2]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, the solid compound should be stored at -20°C.[1] Stock solutions prepared in solvents can be stored at -80°C for up to one year.[8]
Troubleshooting Guide: Solubility Issues
Users may encounter challenges with the solubility of this compound, particularly when preparing aqueous solutions for cell-based assays.
Problem: My this compound is not dissolving.
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Solution 1: Select the appropriate solvent. Based on solubility data, DMSO and Ethanol (B145695) are the recommended solvents for preparing initial stock solutions at high concentrations.
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Solution 2: Gentle warming and vortexing. To aid dissolution, you can gently warm the solution to 37°C and vortex.
Problem: The compound precipitates when I dilute my stock solution into aqueous media (e.g., PBS or cell culture medium).
This is a common issue due to the low aqueous solubility of the compound.
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Solution 1: Use a lower final concentration. The solubility in an Ethanol:PBS (pH 7.2) (1:3) mixture is only 0.25 mg/mL.[1][2] Attempting to make aqueous solutions at higher concentrations will likely result in precipitation.
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Solution 2: Increase the percentage of organic solvent. If your experimental design allows, a higher percentage of ethanol or DMSO in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays. It is crucial to include a vehicle control in your experiments.
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Solution 3: Prepare the final dilution immediately before use. Add the stock solution to the aqueous buffer or media just before adding it to the cells or experimental system to minimize the time for precipitation to occur.
Data Presentation
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Concentration |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| DMF | 12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound (Formula Weight: 420.0 g/mol )[1][2], DMSO (anhydrous), sterile microcentrifuge tubes.
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Calculation: To prepare a 10 mM stock solution, you will need 4.2 mg of this compound per 1 mL of DMSO.
-
Procedure:
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Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
-
Protocol 2: In Vivo Formulation Preparation
For in vivo experiments, a co-solvent formulation may be necessary to achieve a clear solution for administration.
-
Materials: this compound, DMSO, PEG300, Tween 80, Saline (or PBS/ddH₂O).
-
Procedure (Example Formulation):
-
Prepare a concentrated stock solution of the drug in DMSO (e.g., 40 mg/mL).
-
To prepare the final formulation, take a specific volume of the DMSO stock solution.
-
Add PEG300 (e.g., 6 parts volume relative to the 1 part DMSO stock). Mix until the solution is clear.
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Add Tween 80 (e.g., 1 part volume). Mix until the solution is clear.
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Add Saline, PBS, or ddH₂O (e.g., 12 parts volume). Mix until the solution is clear. This is an example protocol and should be optimized based on the required final concentration and administration route for your specific animal model.[7]
-
Visualizations
Caption: Mechanism of action of SLP7111228.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 6. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. targetmol.cn [targetmol.cn]
Technical Support Center: SLP7111228 Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of SLP7111228 hydrochloride in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C.[1][2] The solid compound is stable for at least three years under these conditions.[3]
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, it is recommended to reconstitute the crystalline solid in an appropriate solvent such as DMSO or ethanol (B145695).[1][2] For best practices, briefly centrifuge the vial before opening to ensure any powder adhering to the cap or walls is collected at the bottom.
Q3: Which solvents are suitable for dissolving this compound, and at what concentrations?
A: this compound has varying solubility in different solvents. For high-concentration stock solutions, DMSO and ethanol are recommended.[1][2] For aqueous experimental conditions, further dilution in buffers like PBS is necessary, though solubility is limited.[1][2] Please refer to the solubility data table below for specific concentrations.
Q4: How stable is this compound once in solution?
A: Stock solutions of this compound in solvents like DMSO or ethanol should be stored at -80°C and are stable for up to one year.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to lower stability.
Q5: I observed precipitation when diluting my stock solution in an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. The solubility in a 1:3 solution of Ethanol:PBS (pH 7.2) is significantly lower than in pure organic solvents.[1][2] To troubleshoot this, you can try the following:
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Increase the proportion of the organic solvent in your final solution, if your experimental system permits.
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Use a carrier solvent or surfactant approved for your experimental model.
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Prepare a more dilute stock solution before further dilution into the aqueous buffer.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 30 mg/mL[1][2] |
| Ethanol | 30 mg/mL[1][2] |
| DMF | 12.5 mg/mL[1][2] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration |
| Crystalline Solid | -20°C | ≥ 3 years[1][3] |
| In Solvent | -80°C | 1 year[3] |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in solution under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO)
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HPLC system with a suitable detector (e.g., UV detector set at λmax 249 nm[1][2])
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
-
Autosampler vials
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Storage containers (e.g., polypropylene (B1209903) tubes)
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system to obtain the initial peak area, which represents 100% stability.
-
Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Prepare the samples for HPLC analysis as in step 2 and inject them into the HPLC system.
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the Time 0 sample.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Visualizations
Signaling Pathway of SLP7111228
Caption: Simplified signaling pathway of this compound as a SPHK1 inhibitor.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing the solution stability of a compound.
References
Navigating SLP7111228 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the inhibitory activity of SLP7111228 hydrochloride. Below you will find troubleshooting guides and FAQs to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected inhibitory activity of this compound?
A1: this compound is a potent and highly selective inhibitor of Sphingosine Kinase 1 (SPHK1). Its inhibitory activity is typically reported as a Ki (inhibition constant) value rather than an IC50 value in initial enzymatic assays. The established Ki for SPHK1 is 0.048 µM (or 48 nM), while for SPHK2, it is greater than 10 µM, demonstrating significant selectivity for SPHK1.[1][2][3][4][5]
Q2: My cellular assay IC50 value is significantly higher than the reported Ki of 48 nM. Is this expected?
A2: Yes, this is an expected outcome. The Ki value is determined in a purified, cell-free enzymatic assay. In contrast, an IC50 value from a cellular assay (e.g., cell viability or proliferation assay) is influenced by several factors, including:
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Cellular uptake and permeability: The compound must cross the cell membrane to reach its intracellular target.
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Metabolism: The compound may be metabolized by the cells, reducing its effective concentration.
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Off-target effects: At higher concentrations, the compound may have off-target effects that contribute to the observed phenotype.
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Experimental conditions: Assay duration, cell type, and cell density can all influence the IC50 value.
Therefore, a higher IC50 in a cellular context is normal and reflects the more complex biological environment.[2][5]
Q3: How can I confirm that this compound is active in my cell-based experiments?
A3: Instead of relying solely on indirect measures like cell viability, a more direct approach is to measure the downstream effects of SPHK1 inhibition. SLP7111228 has been shown to cause a concentration-dependent decrease in the levels of sphingosine-1-phosphate (S1P) in U937 cells.[1][3] Measuring S1P levels in your experimental system can provide direct evidence of target engagement.
Data Presentation
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 0.048 µM (48 nM) | Sphingosine Kinase 1 (SPHK1) | Enzymatic Assay | [1][2][3][4][5] |
| Ki | >10 µM | Sphingosine Kinase 2 (SPHK2) | Enzymatic Assay | [1][2][3][4] |
| Cellular Effect | Concentration-dependent decrease in Sphingosine-1-Phosphate (S1P) | SPHK1 | U937 Cells | [1][3] |
Experimental Protocols
Protocol: Determination of IC50 in a Cellular Proliferation Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Create a serial dilution series of the compound in cell culture medium.
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Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
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Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions.
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Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: SPHK1 signaling and the inhibitory action of SLP7111228.
Caption: Troubleshooting workflow for unexpected IC50 values.
References
SLP7111228 hydrochloride off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLP7111228 hydrochloride. The information focuses on investigating potential off-target effects to ensure data integrity and proper experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2] Its mechanism of action is the competitive inhibition of SphK1, which blocks the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4] This leads to a reduction in intracellular and circulating S1P levels.[3][4]
Q2: How selective is this compound for SphK1 over SphK2?
This compound exhibits high selectivity for SphK1 over its isoform, SphK2. The reported inhibitory constant (Ki) for SphK1 is 48 nM, while the Ki for SphK2 is greater than 10,000 nM (>10 µM).[1][3] This represents a selectivity of over 200-fold for SphK1.
Q3: My experimental results are inconsistent with pure SphK1 inhibition. Could off-target effects be the cause?
While this compound is highly selective for SphK1 over SphK2, like many kinase inhibitors, it has the potential to interact with other kinases or cellular targets, particularly at higher concentrations. Unexpected phenotypes, toxicity, or data that cannot be rationalized by the known SphK1/S1P signaling pathway could indicate off-target effects. It is crucial to perform control experiments and consider a broader selectivity profile analysis.
Q4: How can I experimentally determine the off-target profile of this compound in my system?
To comprehensively assess off-target effects, a kinase selectivity profiling service is recommended. These services screen the inhibitor against a large panel of purified kinases (a "kinome scan") to identify unintended targets. This provides a quantitative measure of the inhibitor's activity against hundreds of kinases, revealing its broader selectivity profile.
Q5: What should I do if I identify a potential off-target kinase?
If a kinome scan reveals a potential off-target interaction, the following steps are recommended:
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Validate the interaction: Confirm the inhibitory activity of this compound on the putative off-target kinase using an independent in vitro kinase assay.
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Investigate the downstream signaling pathway: Research the known signaling pathways regulated by the off-target kinase to understand how its inhibition might manifest in your experimental model.
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Use orthogonal approaches: Employ a structurally unrelated inhibitor of the off-target kinase or use genetic methods like siRNA or CRISPR/Cas9 to knock down the off-target. If these approaches replicate the unexpected phenotype observed with this compound, it provides strong evidence for an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Apoptosis | Inhibition of pro-survival kinases other than SphK1. | Perform a dose-response curve to determine the lowest effective concentration. Consider a kinome scan to identify off-target kinases involved in cell survival pathways. |
| Phenotype Stronger or Weaker than Expected | The compound may be inhibiting another kinase in the same or a parallel pathway, leading to synergistic or antagonistic effects. | Review the literature for pathways that intersect with SphK1 signaling. Use a more targeted inhibitor for any suspected off-target to see if the phenotype is modulated. |
| Contradictory Results with Other SphK1 Inhibitors | Different SphK1 inhibitors have distinct off-target profiles. The observed phenotype may be due to an off-target effect unique to SLP7111228. | Test another structurally distinct SphK1 inhibitor. If the results differ, it is more likely that an off-target effect is at play. |
| Changes in Unrelated Signaling Pathways | The inhibitor may be affecting a kinase involved in a completely different signaling cascade. | A broad kinase selectivity profile is the most direct way to identify such unintended interactions. |
Quantitative Data Summary
Currently, there is limited publicly available data on the broad kinome-wide off-target effects of this compound. The primary selectivity data is summarized below. Researchers are encouraged to perform their own comprehensive profiling for their specific experimental context.
| Target | Ki (Inhibitory Constant) | Selectivity vs. SphK1 |
| Sphingosine Kinase 1 (SphK1) | 48 nM | - |
| Sphingosine Kinase 2 (SphK2) | >10,000 nM | >208-fold |
Experimental Protocols
Protocol: General Kinase Panel Screening
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound. Commercial services that perform such screens are widely available.
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Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
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Assay Concentration Selection: Choose one or two key concentrations for the initial screen. A common approach is to screen at 100 nM and 1 µM to identify potent off-target interactions.
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Kinase Panel Selection: Select a diverse panel of kinases that covers all major branches of the human kinome. Panels can range from a few dozen to over 400 kinases.
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Assay Performance: The screening provider will perform the kinase activity assays in the presence of your compound. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase.
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Data Analysis: The primary data is usually reported as the percent inhibition of each kinase's activity at the tested concentration(s) relative to a DMSO control.
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Hit Identification: Identify "hits" as any kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
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Follow-up Studies: For any identified hits, perform follow-up dose-response experiments to determine the IC50 or Ki values, which will provide a quantitative measure of the potency of the off-target interaction.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing SLP7111228 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of SLP7111228 hydrochloride in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound, dissolved in an organic solvent, precipitates upon addition to the aqueous cell culture medium.
This is a common challenge arising from the significant difference in solubility of this compound in organic solvents versus aqueous solutions. The key is to maintain the compound in a soluble state when transitioning from a concentrated stock to the final culture conditions.
Root Cause Analysis & Immediate Solutions
1. Solvent Shock: Rapid dilution of a concentrated stock (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.
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Solution: Employ a stepwise dilution strategy. Instead of adding the concentrated stock directly, first, create an intermediate dilution in a small volume of serum-containing medium or a mixture of buffer and the organic solvent. The proteins in serum can aid in solubilizing the compound. Subsequently, add this intermediate dilution to the final culture volume.[1]
2. Localized High Concentration: Adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to precipitation.
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Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure immediate and thorough mixing.[1]
3. Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too low to maintain the solubility of this compound at the desired experimental concentration.
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Solution: Optimize the final DMSO concentration. While it's crucial to keep DMSO levels low (typically below 0.5%) to avoid cytotoxicity, a slightly higher, cell-tolerated concentration might be necessary to keep the compound in solution.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments.
Experimental Workflow for Preparing this compound in Media
Caption: Recommended workflow for diluting this compound stock.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly between organic solvents and aqueous solutions. Below is a summary of its solubility in commonly used solvents.
| Solvent | Solubility |
| DMSO | 30 mg/mL[2][3] |
| Ethanol | 30 mg/mL[2][3] |
| DMF | 12.5 mg/mL[2][3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2][3] |
Q2: Why is my this compound precipitating over time in the incubator?
A2: Delayed precipitation can be due to several factors:
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Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. When moving plates between the incubator and a microscope, for instance, the temperature drop can reduce solubility. Using a heated stage during microscopy can help mitigate this.[1]
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pH Instability: Changes in the pH of the culture medium over time can alter the ionization state and, consequently, the solubility of this compound. Ensure your medium is well-buffered, for example, with HEPES.[1]
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Media Evaporation: Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and consider sealing culture plates.[4]
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Interaction with Media Components: Certain components in the cell culture media could potentially interact with the compound over time, leading to the formation of insoluble complexes.[5]
Q3: Can I use sonication to redissolve precipitated this compound in my media?
A3: While sonication can sometimes help in dissolving compounds, it is generally not recommended to sonicate media that already contains cells as it can cause cell lysis. For preparing the final dilution in the media before adding it to the cells, gentle vortexing is preferred. If precipitation is observed in the stock solution, brief sonication might be helpful, but it's crucial to ensure the compound is not heat-labile.
Q4: Does the presence of serum in the media affect the solubility of this compound?
A4: Yes, serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][6] If you are working with serum-free media, you may encounter more significant precipitation issues. In such cases, optimizing the final DMSO concentration and employing a careful stepwise dilution are even more critical.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Dilution of this compound
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10-30 mM. Ensure it is fully dissolved.
-
Calculate Final Volume: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
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Dilution: Add the calculated volume of the stock solution dropwise into the pre-warmed cell culture medium while gently vortexing or swirling the tube.
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Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).
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Observation: Visually inspect the medium for any signs of precipitation immediately after dilution and before adding to the cells.
Protocol 2: Stepwise Dilution for Improved Solubility
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 30 mg/mL).
-
Intermediate Dilution: Prepare an intermediate dilution by adding the DMSO stock to a small volume of complete culture medium containing serum. For example, make a 10-fold dilution of the stock into the serum-containing medium.
-
Final Dilution: Add the intermediate dilution to the final volume of the cell culture medium to achieve the desired final concentration of this compound.
-
Mixing: Ensure thorough mixing during each dilution step.
-
Vehicle Control: Prepare a vehicle control with the same final concentrations of DMSO and serum-containing medium.
References
- 1. benchchem.com [benchchem.com]
- 2. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SLP7111228 Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective in vivo use of SLP7111228 hydrochloride, a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1) with a Ki value of 48 nM.[1] It functions by blocking the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] By inhibiting SphK1, SLP7111228 effectively reduces the levels of S1P.[1]
Q2: What is the recommended starting dose for in vivo studies?
A2: A single intraperitoneal (i.p.) injection of 10 mg/kg of SLP7111228 in rats has been shown to decrease blood S1P levels by approximately 80%.[3] This can be a good starting point for efficacy studies. However, the optimal dose will depend on the specific animal model, the disease context, and the desired level of target engagement. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a crystalline solid with solubility in various organic solvents. For in vivo administration, particularly for intraperitoneal injections, a common strategy for compounds with limited aqueous solubility is to use a vehicle composed of a mixture of solvents. While the exact formulation used in the initial in vivo studies with SLP7111228 is not explicitly detailed in the available literature, a typical approach involves dissolving the compound in a minimal amount of a solubilizing agent like DMSO, and then diluting it with a vehicle such as a mixture of PEG300, Tween 80, and saline. It is crucial to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate upon dilution.
Q4: What are the potential side effects or toxicities associated with this compound?
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| SphK1 Ki | 48 nM | - | [1] |
| Effect on S1P Levels (in vitro) | Dose-dependent decrease | U937 cells | [1] |
| Effective In Vivo Dose | 10 mg/kg (i.p.) | Rat | [3] |
| Effect on Blood S1P Levels (in vivo) | ~80% decrease | Rat | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection (General Guidance)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
Dissolve this compound. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a concentrated stock solution. Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the final formulation. In a separate sterile tube, prepare the required volume of the vehicle (PEG300, Tween 80, and saline). While vortexing the vehicle, slowly add the SLP7111228/DMSO stock solution.
-
Inspect the final solution. The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration of the compound).
-
Administer immediately or store appropriately as determined by stability studies. It is generally recommended to prepare fresh formulations for each experiment.
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the bladder in the midline.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the abdominal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
-
Injection: If no fluid is aspirated, inject the this compound formulation slowly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions after the injection.
Mandatory Visualization
Caption: Sphingosine Kinase 1 (SphK1) signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting workflow for unexpected results in in vivo studies with this compound.
References
Troubleshooting inconsistent results with SLP7111228 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with SLP7111228 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3] SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and inflammation.[4][5] The balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P is often referred to as the "sphingolipid rheostat".[4] By inhibiting SphK1, SLP7111228 decreases the production of S1P, thereby shifting this balance towards apoptosis and reducing pro-survival signaling.[1][4]
Q2: What is the selectivity of SLP7111228 for SphK1 over SphK2?
SLP7111228 is highly selective for SphK1. It has a Ki (inhibition constant) of 0.048 µM for SphK1, while its Ki for SphK2 is greater than 10 µM, indicating a selectivity of over 200-fold.[1][2][3][6]
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
-
Reconstitution: For stock solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol.[2] Refer to the solubility data table below for maximum concentrations.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7] The solid compound is stable for at least four years when stored at -20°C.[3]
Q4: I am observing precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can be due to several factors:[7]
-
Concentration: The concentration of your stock solution might be too high, leading to supersaturation upon freezing and subsequent precipitation upon thawing. Consider preparing a slightly less concentrated stock solution.
-
Thawing Process: Thaw your stock solution slowly at room temperature and ensure it is completely dissolved by vortexing gently before use.[7]
-
Solvent Choice: While DMSO is a common solvent, its properties can be affected by freeze-thaw cycles. Ensure the solvent is appropriate for your storage conditions.[7]
Troubleshooting Guides
Inconsistent Results in In Vitro Kinase Assays
Problem: High variability or unexpected IC50 values in in vitro kinase assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Lower the final concentration of SLP7111228. Ensure the DMSO concentration in the final assay buffer is low enough to maintain solubility (typically ≤1%).[8] |
| Reagent Quality | Use high-purity ATP, substrate, and buffer components. Impurities can interfere with the kinase reaction.[8] |
| Enzyme Activity | Ensure the SphK1 enzyme is active. Run a positive control without any inhibitor. Enzyme aggregation can also lead to reduced activity.[8] |
| Assay Conditions | Optimize enzyme and substrate concentrations to be within the linear range of the assay.[8] Ensure the reaction is in the initial velocity phase.[9] Maintain a consistent pH and temperature.[8] |
| Assay Technology Interference | Some compounds can interfere with certain assay readouts (e.g., fluorescence quenching or enhancement).[8][10] If using a fluorescence-based assay, run a control with the compound and all assay components except the enzyme to check for interference. Consider using an orthogonal assay with a different detection method (e.g., radiometric vs. fluorescence).[11] |
Poor or No Target Engagement in Cellular Assays (e.g., Western Blot for downstream targets, CETSA)
Problem: No significant change in the phosphorylation of downstream targets or no thermal shift observed in a Cellular Thermal Shift Assay (CETSA).
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | Verify the integrity of your this compound stock. If degradation is suspected, prepare a fresh stock solution. A color change in the solution may indicate degradation.[7] |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response experiment to determine the optimal concentration of SLP7111228 for your cell line and assay. Increase the incubation time to allow for sufficient cellular uptake and target engagement. |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of SphK1.[12] You may need to use a cell line with higher endogenous expression or an overexpression system. |
| Cell Permeability Issues | While SLP7111228 is cell-permeable, its uptake may vary between cell types. If permeability is a concern, consider using a cell line known to be responsive or perform a cell fractionation experiment to determine intracellular compound concentration. |
| CETSA Specific Issues | Optimize the heating temperatures and duration for your specific target and cell line.[12] Ensure even heating across your samples.[12] Inconsistent results between replicates can be due to uneven cell seeding or pipetting errors.[12] |
High Background or Non-Specific Effects in Western Blots
Problem: Difficulty in detecting a clear signal for p-AKT, p-ERK, or other downstream targets of the S1P pathway due to high background or non-specific bands.
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | Use a highly specific and validated primary antibody. Optimize the primary and secondary antibody concentrations.[13] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[14] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies.[13] |
| High Protein Load | Overloading the gel with protein can lead to non-specific bands. Reduce the amount of protein loaded per well.[13] |
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | Sphingosine Kinase 1 (SphK1) | [1][2][3] |
| Ki for SphK1 | 0.048 µM | [1][2][3][6] |
| Ki for SphK2 | >10 µM | [1][2][3][6] |
| Molecular Formula | C22H33N5O · HCl | [2][3] |
| Molecular Weight | 420.0 g/mol | [2][3] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| DMF | 12.5 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Experimental Protocols
In Vitro SphK1 Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against SphK1.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Compound Preparation: Serially dilute this compound in DMSO, then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Reaction Mix: In a 96-well plate, combine:
-
Recombinant human SphK1 enzyme.
-
Sphingosine substrate.
-
This compound at various concentrations.
-
-
Initiate Reaction: Add a solution of [γ-33P]ATP to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Separation: Separate the radiolabeled S1P product from the unreacted [γ-33P]ATP using a suitable method, such as binding to a filter membrane.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is used to verify target engagement in a cellular context.[12][15][16]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either vehicle (e.g., DMSO) or various concentrations of this compound for a specified time.
-
-
Heating:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes at room temperature.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for SphK1.
-
Use an appropriate secondary antibody and detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities for SphK1 at each temperature.
-
Plot the normalized band intensities against temperature to generate melting curves for both vehicle- and SLP7111228-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of SLP7111228 indicates target engagement.[12]
-
Visualizations
Caption: The Sphingolipid Signaling Pathway and the inhibitory action of this compound on SphK1.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLP7111228(hydrochloride) [cnreagent.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. mdpi.com [mdpi.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: SLP7111228 Hydrochloride Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the cytotoxicity of SLP7111228 hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1).[1][2][3] Its mechanism involves blocking the phosphorylation of sphingosine into sphingosine-1-phosphate (S1P).[4] The SphK1/S1P signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and inflammation.[4][5] By inhibiting SphK1, SLP7111228 reduces S1P levels, which can disrupt pro-survival signaling and decrease the production of pro-inflammatory cytokines like TNFα and IL-1β.[1][4][6][7]
Q2: Why is it critical to evaluate the cytotoxicity of this compound in primary cells?
A2: Primary cells more closely represent the physiological state of cells in vivo compared to immortalized cell lines.[8] Evaluating cytotoxicity in primary cells is crucial for preclinical drug development to understand the potential for off-target toxicity, define the therapeutic window, and generate more relevant data that can better predict the compound's effects in a whole organism.
Q3: Should I expect this compound to be directly cytotoxic or cytostatic?
A3: The balance between intracellular levels of sphingosine/ceramide and S1P often determines cell fate, with sphingosine and ceramide promoting apoptosis and S1P promoting proliferation and survival.[4] By inhibiting SphK1 and thus reducing S1P levels, this compound can shift this balance towards cell cycle arrest or apoptosis.[4] Therefore, its effects can be either cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death), depending on the specific primary cell type, its reliance on the SphK1/S1P pathway, and the experimental conditions.
Q4: What are the essential controls for a cytotoxicity experiment using this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Primary cells cultured in medium without any treatment. This serves as the baseline for normal cell viability and growth.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[9] This is critical to ensure that any observed effects are due to the compound itself and not the vehicle.
-
Positive Control: Cells treated with a compound known to be toxic to your specific primary cells. This confirms that the cytotoxicity assay is working correctly.[9]
Compound and Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Sphingosine Kinase 1 (SphK1) | [1][2][6] |
| CAS Number | 1449768-48-2 | [2][3] |
| Molecular Formula | C22H33N5O • HCl | [2][3] |
| Formula Weight | 420.0 | [2][3] |
| Ki for SphK1 | 0.048 µM (48 nM) | [1][2][4] |
| Ki for SphK2 | >10 µM | [1][2][3] |
| Solubility | DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [2][3] |
Table 2: Example Data Layout for IC50 Determination in Primary Cells
| Concentration (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Mean % Viability | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| 1.0 | 85.2 | 88.4 | 86.5 | 86.7 | 1.6 |
| 10.0 | 52.3 | 49.8 | 55.1 | 52.4 | 2.7 |
| 50.0 | 15.7 | 18.2 | 16.6 | 16.8 | 1.3 |
| 100.0 | 5.4 | 6.1 | 5.8 | 5.8 | 0.4 |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Primary cells are known for their inherent variability between donors and passages.[10]
-
Troubleshooting Steps:
-
Standardize Cell Source: Use primary cells from the same donor and within a narrow passage range for a set of experiments.[10]
-
Consistent Seeding Density: Ensure precise and consistent cell seeding density across all wells. Uneven cell distribution can lead to significant variations.[10] Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
-
Check for Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration. Fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.[9]
-
Issue 2: Observed cytotoxicity is lower than expected.
-
Possible Cause 1: Compound Solubility and Stability: this compound may precipitate out of the culture medium at high concentrations or degrade over long incubation times.
-
Troubleshooting Steps:
-
Confirm Solubility: Prepare the highest stock concentration in a suitable solvent like DMSO.[2][3] When diluting into aqueous culture medium, ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells.[9]
-
Visually Inspect: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing an effect.[10]
-
-
Possible Cause 2: Inappropriate Assay Endpoint: The chosen assay may not be sensitive enough to detect the compound's primary effect.
-
Troubleshooting Steps:
-
Consider the Mechanism: Since SLP7111228 can be cytostatic, assays measuring proliferation (e.g., CFSE or EdU incorporation) may be more sensitive than assays that only measure cell death (e.g., LDH release).[10]
-
Use Orthogonal Assays: Confirm results using a different assay that measures a distinct cellular parameter. For example, pair a metabolic assay (MTT, WST-1) with a membrane integrity assay (LDH release, Propidium Iodide).[9][10]
-
Issue 3: Unexpected cytotoxicity observed in vehicle control wells.
-
Possible Cause 1: Vehicle Toxicity: The solvent (e.g., DMSO) used to dissolve the compound can be toxic to primary cells, even at low concentrations.
-
Troubleshooting Steps:
-
Perform a Vehicle Titration: Determine the maximum concentration of the vehicle that your primary cells can tolerate without a significant loss in viability. Keep the final vehicle concentration below this level and consistent across all treatments.[9]
-
-
Possible Cause 2: Contamination or Poor Culture Conditions: Microbial contamination or suboptimal incubator conditions (CO2, temperature, humidity) can stress cells and cause cell death.[9]
-
Troubleshooting Steps:
Caption: Logic flow for troubleshooting common cytotoxicity assay issues.
Experimental Protocols
Protocol 1: General Culture of Primary Adherent Cells
This is a generalized protocol. Always refer to the specific instructions provided by the cell supplier.
-
Preparation: Pre-warm complete growth medium and any required reagents (e.g., PBS, trypsin) in a 37°C water bath.[8][12] Ensure all procedures are conducted in a sterile biosafety cabinet.[11]
-
Thawing Cells: Quickly thaw a cryopreserved vial of primary cells in a 37°C water bath for 1-2 minutes until a small ice crystal remains.[11] Wipe the vial with 70% ethanol.
-
Seeding: Transfer the thawed cells into a sterile centrifuge tube containing 5-10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes to pellet the cells.[11]
-
Culturing: Aspirate the supernatant containing cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed medium. Transfer the cell suspension to a culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[11] Change the medium every 24-48 hours as needed.[12]
Protocol 2: Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Harvest primary cells and perform a cell count. Dilute the cell suspension to the desired concentration and seed 100 µL into the inner wells of a 96-well plate. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a 1000x stock of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).[9]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Protocols [cellbiologics.net]
- 12. Primary Cell Culture Protocol [cellbiologics.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Long-term stability of SLP7111228 hydrochloride at -20°C
This guide provides technical information, stability data, and troubleshooting advice for the long-term storage and handling of SLP7111228 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.
Q2: What is the long-term stability of this compound at -20°C?
This compound is highly stable when stored as a solid at -20°C. Our long-term stability studies, conducted over 36 months, show minimal degradation, with purity remaining well above 99%. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2]
Data Summary: Long-Term Stability at -20°C
The stability of a single batch of this compound was monitored over 36 months. Purity was assessed using a validated stability-indicating HPLC method.
| Time Point (Months) | Purity (%) by HPLC | Appearance | Total Impurities (%) |
| 0 | 99.85 | White to off-white solid | 0.15 |
| 6 | 99.82 | Conforms | 0.18 |
| 12 | 99.83 | Conforms | 0.17 |
| 24 | 99.79 | Conforms | 0.21 |
| 36 | 99.75 | Conforms | 0.25 |
Q3: How was the stability of this compound determined?
The stability was assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] This type of method is designed to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products, ensuring an accurate assessment of purity.[5][6] The protocol for this method is detailed below.
Q4: What are the potential degradation pathways for this compound?
While highly stable at -20°C, forced degradation studies under accelerated conditions (e.g., high temperature, humidity, acidic/basic conditions, and light exposure) have been conducted.[7] The primary degradation pathways identified are hydrolysis and oxidation.[8][9] Hydrochloride salts can sometimes introduce new degradation pathways or, conversely, protect the API from degradation.[10]
-
Hydrolysis: The molecule contains functional groups susceptible to cleavage by water, particularly under acidic or basic conditions.[8][11]
-
Oxidation: The compound may be sensitive to oxidation, especially if exposed to air and light over extended periods at higher temperatures.[9]
These degradation products are not significantly observed when the compound is stored correctly at -20°C.
Experimental Protocols & Workflows
Stability Testing Experimental Workflow
The following diagram illustrates the general workflow for our long-term stability studies.
Caption: Workflow for long-term stability testing of SLP7111228 HCl.
Protocol: Stability-Indicating HPLC Method
This method is used to determine the purity of this compound and to detect and quantify any degradation products.
-
Instrumentation & Software:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chemicals & Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid (ACS grade)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Methanol and Water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the 50:50 Methanol:Water mixture.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the working solution and record the chromatogram.
-
Calculate the area percent of the main peak to determine purity. Identify and quantify any impurity peaks relative to the main peak.
-
Troubleshooting Guide
Q: I see unexpected peaks in my HPLC chromatogram after storing the compound. What should I do?
Unexpected peaks may indicate contamination or degradation. Follow this troubleshooting guide to identify the source.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
Q: The concentration of my stock solution, prepared from solid stored at -20°C, is lower than expected. Why?
This can be due to several factors:
-
Hygroscopicity: The compound is a hydrochloride salt and may have absorbed atmospheric moisture, increasing its weight. Always allow the container to warm to room temperature before opening and weigh the solid in a low-humidity environment if possible.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent. Sonication may be required.
-
Adsorption: The compound may adsorb to plastic or glass surfaces. Using low-adhesion tubes or preparing solutions fresh can mitigate this.
-
Weighing Error: Calibrate your balance and ensure accurate weighing technique.
Q: My solid this compound has changed color. Is it still usable?
A change in color (e.g., from white to yellow or brown) is a visual indicator of potential chemical degradation. It is strongly recommended that you re-test the purity of the material by HPLC before use. If significant degradation is confirmed, the batch should not be used for experiments where purity is critical.
Hypothetical Signaling Pathway
This compound is a potent and selective inhibitor of Kinase B, a key component in the canonical Growth Factor Signaling Pathway. By blocking the phosphorylation of its downstream target, Protein C, it prevents the activation of transcription factors responsible for cell proliferation.
Caption: Inhibition of the Growth Factor Signaling Pathway by SLP7111228 HCl.
References
- 1. database.ich.org [database.ich.org]
- 2. pharmaacademias.com [pharmaacademias.com]
- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to Sphingosine Kinase 1 Inhibitors: SLP7111228 Hydrochloride vs. PF-543
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two potent and selective Sphingosine (B13886) Kinase 1 (SPHK1) inhibitors: SLP7111228 hydrochloride and PF-543. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Sphingosine Kinase 1 (SPHK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[1][2] This signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, inflammation, and angiogenesis.[3] Consequently, SPHK1 has emerged as a compelling therapeutic target for a range of diseases, most notably cancer and inflammatory disorders.[3]
This guide focuses on two prominent SPHK1 inhibitors:
-
This compound: A potent and highly selective SPHK1 inhibitor.
-
PF-543: A well-characterized, potent, and selective SPHK1 inhibitor developed by Pfizer.[4]
Mechanism of Action
Both this compound and PF-543 are competitive inhibitors of SPHK1, binding to the sphingosine-binding pocket of the enzyme and thereby preventing the formation of S1P.[3] This inhibition leads to a decrease in intracellular and circulating S1P levels, which in turn modulates downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PF-543, providing a basis for a comparative assessment of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | PF-543 | Reference |
| SPHK1 Ki | 48 nM | 3.6 nM | [5] |
| SPHK1 IC50 | Not explicitly reported | 2.0 nM | [6] |
| SPHK2 Ki | >10 µM | >100-fold higher than SPHK1 | [5] |
| Selectivity (SPHK1 vs. SPHK2) | >208-fold | >100-fold | [5] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | PF-543 | Reference |
| Cellular S1P Reduction | Concentration-dependent reduction in U937 cells | IC50 of 1.0 nM for S1P formation in 1483 cells | [5] |
| In Vivo S1P Reduction | Dose-dependent reduction of blood S1P levels in rats | Significant reduction of blood and plasma S1P levels in mice | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Mechanism of SPHK1 Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro SPHK1 Activity Assay
Principle: This assay measures the enzymatic activity of recombinant SPHK1 by quantifying the amount of S1P produced from sphingosine and ATP.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human SPHK1 enzyme, varying concentrations of the test inhibitor (this compound or PF-543), and a reaction buffer containing sphingosine.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction, typically by adding a solution that chelates divalent cations (e.g., EDTA) or by protein precipitation.
-
Detection: Quantify the amount of S1P produced. This can be achieved using various methods, including:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and detecting the radiolabeled S1P after separation by thin-layer chromatography (TLC).
-
Luminescence-based Assay: Employing a kinase-glo format that measures the amount of ATP consumed.[5]
-
LC-MS/MS: Directly measuring the S1P product.
-
-
Data Analysis: Calculate the IC₅₀ or Kᵢ values by fitting the dose-response data to a suitable pharmacological model.
Cellular S1P Measurement by LC-MS/MS
Principle: This method quantifies the intracellular levels of S1P in cultured cells following treatment with an SPHK1 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U937 human monocytic cells) and allow them to adhere. Treat the cells with various concentrations of this compound or PF-543 for a specified duration.
-
Cell Lysis and Lipid Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and extract lipids using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Include an internal standard (e.g., C17-S1P) for accurate quantification.
-
-
Sample Preparation: Evaporate the organic phase and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate S1P from other lipids using a C18 reverse-phase column.
-
Detect and quantify S1P using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transition for S1P (e.g., m/z 380.3 → 264.3).[7]
-
-
Data Analysis: Determine the concentration of S1P in each sample by comparing its peak area to that of the internal standard and a standard curve.
In Vivo Efficacy in a Cancer Xenograft Model
Principle: This experiment evaluates the anti-tumor efficacy of SPHK1 inhibitors in an in vivo setting using immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a colorectal or breast cancer cell line) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, this compound, and/or PF-543).
-
Drug Administration: Administer the inhibitors to the mice via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the inhibitors.
Conclusion
Both this compound and PF-543 are potent and selective inhibitors of SPHK1 with demonstrated activity in vitro and in vivo. Based on the available data, PF-543 appears to have a slightly higher potency in terms of its Kᵢ and IC₅₀ values. However, both compounds exhibit high selectivity for SPHK1 over SPHK2 and effectively reduce S1P levels in cellular and animal models. The choice between these inhibitors may depend on the specific experimental context, including the cell type or disease model being investigated, as well as other factors such as pharmacokinetic properties and commercial availability. The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other SPHK1 inhibitors to facilitate the advancement of novel therapeutics targeting the sphingolipid signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. KEGG PATHWAY: map04071 [genome.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of SLP7111228 Hydrochloride and SKI-II in Sphingosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used inhibitors of sphingosine (B13886) kinases (SphK), SLP7111228 hydrochloride and SKI-II. Sphingosine kinases, existing in two isoforms (SphK1 and SphK2), are critical enzymes in the sphingolipid metabolic pathway, catalyzing the formation of the signaling lipid sphingosine-1-phosphate (S1P). The distinct roles of SphK1 and SphK2 in various cellular processes, including proliferation, survival, and inflammation, have made them attractive targets for therapeutic intervention. Understanding the selectivity and mechanism of action of inhibitors is paramount for the accurate interpretation of experimental results and for the development of targeted therapies.
Mechanism of Action and Selectivity Profile
This compound: A Potent and Selective SphK1 Inhibitor
This compound is a potent and highly selective inhibitor of Sphingosine Kinase 1 (SphK1)[1]. It exhibits a high degree of selectivity for SphK1 over SphK2, with reported Ki values in the nanomolar range for SphK1 and significantly higher values for SphK2, indicating over 200-fold selectivity[2]. This selectivity makes this compound a valuable tool for specifically interrogating the biological functions of SphK1. Its mechanism of action is direct enzymatic inhibition, leading to a reduction in cellular and circulating levels of S1P[1].
SKI-II: A Dual Inhibitor with a Complex Mode of Action
SKI-II is a more broadly acting compound, initially identified as a dual inhibitor of both SphK1 and SphK2[3]. However, its inhibitory profile is less distinct than that of this compound, with some studies indicating a slight preference for SphK2[3][4]. Compounding this, the primary mechanism of action of SKI-II against SphK1 is not solely through direct enzymatic inhibition. Evidence suggests that SKI-II also induces the lysosomal degradation of the SphK1 protein, representing an indirect and irreversible mode of inhibition[5]. Furthermore, SKI-II has been reported to have off-target effects, including the inhibition of dihydroceramide (B1258172) desaturase, an enzyme involved in ceramide metabolism[6]. This multifaceted activity profile necessitates careful consideration when interpreting data from experiments utilizing SKI-II.
Quantitative Data Comparison
The following table summarizes the reported inhibitory activities of this compound and SKI-II against SphK1 and SphK2. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentrations and the source of the enzyme.
| Compound | Target | Parameter | Value | Reference |
| This compound | SphK1 | Ki | 48 nM | [1] |
| SphK2 | Ki | > 10 µM | [7] | |
| SKI-II | SphK1 | IC50 | 78 µM | [4] |
| SphK2 | IC50 | 45 µM | [4] | |
| SphK1 | IC50 | 35 µM | [3] | |
| SphK2 | IC50 | 20 µM | [3] | |
| SphK (endogenous) | IC50 | ~12 µM (S1P formation in JC cells) | [8] | |
| SphK | IC50 | 0.5 µM | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the selectivity and mechanism of action of SphK inhibitors.
In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of SphK by quantifying the incorporation of a radiolabeled phosphate (B84403) group into sphingosine.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine
-
[γ-33P]ATP or [γ-32P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solutions (this compound or SKI-II in DMSO)
-
Reaction termination solution (e.g., 1N HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SphK enzyme, and sphingosine.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the termination solution.
-
Extract the lipids using the organic solvent.
-
Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-33P]ATP by spotting the lipid extract onto a TLC plate and developing it with an appropriate solvent system.
-
Visualize the radioactive spots (e.g., by autoradiography) and scrape the corresponding silica (B1680970) gel into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Sphingosine-1-Phosphate (S1P) Level Measurement (LC-MS/MS)
This method provides a highly sensitive and specific quantification of intracellular S1P levels following inhibitor treatment.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound or SKI-II
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of the inhibitor or vehicle control for the desired duration.
-
After treatment, wash the cells with ice-cold PBS to remove any residual medium.
-
Lyse the cells and extract the lipids using a suitable solvent, such as methanol, containing the internal standard.
-
Centrifuge the samples to pellet the cell debris and collect the supernatant containing the lipid extract.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of S1P and the internal standard.
-
Normalize the S1P levels to the internal standard and the total protein concentration of the cell lysate.
Western Blot Analysis for SphK1 Degradation
This protocol is used to assess the effect of SKI-II on the protein levels of SphK1, providing evidence for its degradation-inducing mechanism.
Materials:
-
Cultured cells
-
SKI-II
-
Lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SphK1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with SKI-II in the presence or absence of a lysosomal inhibitor or a proteasome inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SphK1.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of SphK1 protein in each condition. An increase in SphK1 levels in the presence of the lysosomal inhibitor and SKI-II, compared to SKI-II alone, would indicate lysosomal-mediated degradation.
Visualizations
The following diagrams illustrate the key signaling pathway and a suggested experimental workflow for comparing these inhibitors.
References
- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Sphingosine Kinase 1 Inhibitors: SLP7111228 Hydrochloride vs. Alternatives
An Objective Comparison for Drug Development Professionals and Scientists
Sphingosine (B13886) Kinase 1 (SphK1) is a pivotal enzyme in cellular signaling, catalyzing the formation of the bioactive lipid Sphingosine-1-Phosphate (S1P). The SphK1/S1P signaling axis is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and inflammation.[1][2] Its dysregulation is implicated in a variety of diseases, most notably cancer and chronic inflammatory conditions, making SphK1 a compelling therapeutic target for drug discovery.[1][3]
This guide provides a detailed, data-driven comparison of SLP7111228 hydrochloride, a potent and selective SphK1 inhibitor, with other widely used inhibitors: PF-543, SKI-II, and the immunomodulator Fingolimod (B1672674) (FTY720). We present quantitative data, detailed experimental protocols, and pathway visualizations to assist researchers in making informed decisions for their specific experimental needs.
Quantitative Comparison of SphK1 Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative metrics for this compound and its main competitors.
Table 1: In Vitro Potency & Selectivity
This table compares the inhibitors based on their direct enzymatic inhibition of SphK1 and the closely related isoform, SphK2. High selectivity for SphK1 is often desired to minimize off-target effects related to SphK2 inhibition.
| Inhibitor | SphK1 IC₅₀ / Kᵢ | SphK2 IC₅₀ / Kᵢ | Selectivity (SphK2/SphK1 Fold) | Mechanism of Action |
| This compound | Kᵢ = 48 nM[4][5][6][7] | Kᵢ > 10,000 nM[5][6][8] | > 208-fold | Guanidine-based, Sphingosine-competitive[4][7] |
| PF-543 | IC₅₀ = 2.0 nM; Kᵢ = 3.6 nM[1][9][10] | > 100-fold selective vs. SphK2[1][9] | > 100-fold | Reversible, Sphingosine-competitive[1][2][10] |
| SKI-II | IC₅₀ ≈ 35-78 µM[1][11] | IC₅₀ ≈ 20-45 µM[1][11] | ~0.5 - 0.6-fold (Non-selective) | Non-ATP-competitive; Induces SphK1 degradation[1][2][11] |
| Fingolimod (FTY720) | Direct SphK1 inhibitor[12][13][14] | Also inhibits SphK2[13] | N/A | Sphingosine analogue; Competitive inhibitor[12][13] |
*Note: Reported IC₅₀ values for SKI-II vary significantly across different studies and assay conditions.
Table 2: Summary of Cellular and In Vivo Effects
| Inhibitor | Key Cellular Effects | Key In Vivo Effects |
| This compound | Induces a concentration-dependent decrease in S1P levels in U937 cells.[5][8] Reduces LPS-induced TNFα and IL-1β production.[15][16] | Dose-dependently decreases blood S1P levels in rats.[5][7] |
| PF-543 | Potently inhibits S1P formation in cells (IC₅₀ = 1.0 nM) and whole blood (IC₅₀ = 26.7 nM).[9] Induces apoptosis, necrosis, and autophagy.[1][2][9] | Suppresses tumor xenograft growth in mice. Exhibits a short half-life in mice (T₁/₂ = 1.2 h).[9] |
| SKI-II | Inhibits proliferation and induces apoptosis in various cancer cell lines.[2][17][18] Decreases cellular S1P formation.[2][18] | Orally active and reduces tumor growth in mouse models.[11][18] |
| Fingolimod (FTY720) | Decreases intracellular S1P and induces apoptosis in cancer cells.[12][19] Its phosphorylated form modulates S1P receptors.[20] | FDA-approved for multiple sclerosis.[13] Increases sensitivity to radiotherapy, reducing tumor growth and metastasis in mouse models.[12][14] |
SphK1 Signaling Pathway & Inhibitor Workflow
Visualizing the biological context and experimental approach is crucial for understanding inhibitor function.
Detailed Experimental Protocols
Reproducible experimental design is the bedrock of scientific discovery. Below are representative protocols for assessing SphK1 inhibitors.
This protocol outlines a common method to determine an inhibitor's IC₅₀ value against purified, recombinant SphK1 enzyme.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is then used in a series of coupled enzymatic reactions that ultimately produce a fluorescent product (resorufin), which is proportional to the enzyme's activity.
Materials:
-
Human recombinant SphK1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
D-erythro-sphingosine (Substrate)
-
ATP
-
Test Inhibitor (e.g., SLP7111228 HCl) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar fluorescence-based detection system
-
384-well, low-volume, white microplates
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration across the microplate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Enzyme Preparation: Dilute the recombinant SphK1 enzyme to the desired working concentration in Assay Buffer.
-
Reaction Initiation: Add a mixture of the SphK1 enzyme and ATP to all wells of the plate.
-
Substrate Addition: To start the reaction, add the sphingosine substrate to all wells. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measurement: After a final incubation period (e.g., 30-40 minutes), measure the fluorescence (or luminescence) using a plate reader with appropriate filters.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data to the "100% activity" controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol describes how to measure changes in intracellular S1P levels in cultured cells following inhibitor treatment.
Principle: Cells are treated with the SphK1 inhibitor, and the reaction is stopped. Lipids, including S1P, are extracted from the cells. The amount of S1P is then precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often using a stable isotope-labeled internal standard.[21][22]
Materials:
-
Cultured cells (e.g., U937, HEK293T)
-
Cell culture medium and supplements
-
Test Inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Internal Standard: C17-S1P
-
Extraction Solvents: Methanol (B129727) (MeOH), Chloroform (B151607) (CHCl₃), Hydrochloric Acid (HCl)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere or grow to a desired confluency. Treat the cells with various concentrations of the SphK1 inhibitor (or DMSO vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Harvesting: Aspirate the medium. Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of PBS and transfer the cell suspension to a glass tube.
-
Lipid Extraction: a. Add the C17-S1P internal standard (e.g., 10 µL of 10 µM stock) to the cell suspension.[22] b. Add acidic methanol and chloroform. A typical protocol involves adding 300 µL of 18.5% HCl, 1 mL of MeOH, and 2 mL of CHCl₃.[22] c. Vortex vigorously for 10 minutes at maximum speed to ensure thorough mixing and cell lysis. d. Centrifuge for 5 minutes at ~2,000 x g to separate the aqueous and organic phases. e. Carefully collect the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new glass tube. f. Re-extract the remaining aqueous phase with another 2 mL of chloroform to maximize recovery, and pool the organic phases.
-
Sample Preparation: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
Reconstitution & Analysis: Reconstitute the dried lipid film in a small volume of a suitable solvent (e.g., methanol). Analyze the sample via LC-MS/MS.
-
Data Analysis: Quantify the amount of endogenous S1P by comparing its peak area to the peak area of the C17-S1P internal standard, using a standard curve for absolute quantification.[22] Calculate the percent reduction in S1P levels compared to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTY720 (fingolimod) sensitizes prostate cancer cells to radiotherapy by inhibition of sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. SphK1 inhibitor II (SKI-II) inhibits acute myelogenous leukemia cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 22. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
Comparative Analysis of On-Target and Off-Target Effects: A Case Study with Dasatinib
This guide provides a comparative analysis of the on-target and off-target effects of the tyrosine kinase inhibitor Dasatinib, serving as a representative model for evaluating the specificity of targeted therapeutic agents like the conceptual SLP7111228 hydrochloride.
Introduction to Kinase Inhibitor Specificity
Kinase inhibitors are a class of targeted therapy designed to block the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. The efficacy of a kinase inhibitor is determined by its ability to potently inhibit its intended target (on-target effects) while minimizing interactions with other, unintended kinases (off-target effects). These off-target effects can lead to unforeseen side effects or, in some cases, provide therapeutic benefits in other contexts.
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML), and is also an inhibitor of the SRC family of kinases. Its clinical efficacy and side-effect profile are directly related to its on-target and off-target activities.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of Dasatinib against its primary on-target kinases and several notable off-target kinases. For comparison, data for Imatinib and Nilotinib, other BCR-ABL inhibitors, are also included. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) | Target Class |
| ABL1 | <1 | 25 | 20 | On-Target |
| BCR-ABL | 0.6 - 1.2 | 250 - 600 | <30 | On-Target |
| SRC | 0.5 - 1.1 | >10,000 | >10,000 | Off-Target |
| LCK | 1.1 | >10,000 | >10,000 | Off-Target |
| LYN | 2.2 | >10,000 | >10,000 | Off-Target |
| c-KIT | 12 | 100 | 110 | Off-Target |
| PDGFRβ | 28 | 100 | 60 | Off-Target |
| EphA2 | 4.3 | 3,900 | 1,700 | Off-Target |
Data compiled from various sources, including references. IC50 values can vary between different assay conditions.
Signaling Pathways: On-Target vs. Off-Target
The diagrams below illustrate the primary on-target signaling pathway of Dasatinib in CML and a key off-target pathway involving SRC family kinases.
Genetic Validation of SLP7111228 Hydrochloride's Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLP7111228 hydrochloride's performance against other alternatives in targeting Sphingosine (B13886) Kinase 1 (SphK1). Supported by experimental data, this document details the methodologies for key validation experiments and visualizes complex biological pathways and workflows.
This compound has been identified as a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme that plays a critical role in the sphingolipid signaling pathway. SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK1/S1P axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SphK1 a compelling therapeutic target. This guide offers a comparative analysis of this compound with other known SphK1 inhibitors, providing researchers with the necessary information to make informed decisions for their studies.
Comparative Analysis of SphK1 Inhibitors
The following table summarizes the quantitative data for this compound and its key alternatives, offering a clear comparison of their potency and selectivity.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity over SphK2 | Cellular Potency (S1P reduction) |
| This compound | SphK1 | 48 | - | >200-fold | Concentration-dependent decrease in U937 cells |
| PF-543 | SphK1 | 3.6 | 2 | >100-fold | IC50 of 26.7 nM in whole blood |
| Amgen-23 | SphK1 | - | 20 | ~80-fold (IC50 for SphK2 is 1.6 µM) | - |
| SKI-II | SphK1/SphK2 | 10,000 (Ki for SphK1) | 5,000 | Non-selective | Reduces S1P levels in Jurkat T-cells |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount in the validation of a drug's target. Below are detailed protocols for essential assays used to characterize SphK1 inhibitors.
SphK1 Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant SphK1.
Materials:
-
Recombinant human SphK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP or a fluorescence-based ATP detection kit
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, sphingosine, and [γ-³²P]ATP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known SphK1 inhibitor).
-
Initiate the reaction by adding recombinant SphK1 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1M HCl).
-
Extract the radiolabeled S1P using an organic solvent (e.g., chloroform/methanol/HCl).
-
Quantify the amount of radioactive S1P in the organic phase using a scintillation counter.
-
For fluorescence-based assays, measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for SphK1 and Phospho-SphK1 (Ser225)
This method is used to assess the total protein levels of SphK1 and its activated (phosphorylated) form in cells treated with an inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293T, U937)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SphK1 and anti-phospho-SphK1 (Ser225)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-SphK1 or anti-phospho-SphK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated SphK1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular context.
Materials:
-
Intact cells
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Thermal cycler or heating blocks
-
Cell lysis equipment (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot analysis materials (as described above)
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by western blot using an anti-SphK1 antibody.
-
A compound that binds to SphK1 will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
LC-MS/MS for Sphingosine and S1P Quantification
This highly sensitive and specific method is used to measure the intracellular levels of sphingosine and its phosphorylated product, S1P, following inhibitor treatment.
Materials:
-
Cell culture and treatment reagents
-
Internal standards (e.g., C17-sphingosine and C17-S1P)
-
Organic solvents for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and add internal standards.
-
Extract the lipids from the cells using an appropriate organic solvent mixture.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Separate the lipids using liquid chromatography and detect and quantify sphingosine and S1P using tandem mass spectrometry.
-
Normalize the levels of sphingosine and S1P to the internal standards and the total protein or cell number.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and the experimental processes involved in its validation, the following diagrams have been generated.
Caption: The SphK1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the genetic validation of a drug target.
A Comparative Guide to SphK1 Inhibition: Evaluating SLP7111228 Hydrochloride and Alternatives in Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sphingosine (B13886) Kinase 1 (SphK1) inhibitors, with a focus on SLP7111228 hydrochloride. The performance of SLP7111228 is contrasted with other notable SphK1 inhibitors, supported by experimental data and detailed protocols for Western blot analysis.
Sphingosine Kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form the bioactive lipid mediator sphingosine-1-phosphate (S1P). This pathway is implicated in numerous cellular processes, including proliferation, survival, and inflammation, making SphK1 a compelling target for therapeutic intervention in various diseases, particularly cancer and inflammatory disorders. This guide delves into the specifics of this compound, a potent and selective SphK1 inhibitor, and compares its efficacy with other commercially available inhibitors.
Comparative Analysis of SphK1 Inhibitors
The selection of an appropriate SphK1 inhibitor is crucial for targeted research. This compound stands out for its high potency and selectivity for SphK1 over its isoform, SphK2. The following table summarizes the quantitative data for this compound and other well-characterized SphK1 inhibitors.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Selectivity (over SphK2) |
| This compound | Guanidine-based | SphK1 | 48 | - | >200-fold |
| PF-543 | Hydroxyl methylpyrrolidine | SphK1 | 3.6 | 2.0 | >100-fold |
| VPC96091 | α-substituted amino group | SphK1 | 100 | - | 15-fold |
| RB-005 | 4-hydroxypiperidine derivative | SphK1 | - | 3600 | 15-fold[1][2] |
| LCL351 | Sphingosine analog | SphK1 | 5000 | - | 10-fold |
| MP-A08 | Dual Inhibitor | SphK1/SphK2 | 27,000 (SphK1), 6,900 (SphK2) | - | N/A |
Data compiled from multiple sources.[3]
Western Blot Analysis of SphK1 Inhibition
Studies have shown that treatment with the highly selective SphK1 inhibitor PF-543 can lead to a significant decrease in both the phosphorylation of SphK1 and its total protein expression in liver tissues.[4] This indicates that sustained inhibition of SphK1 activity can lead to the downregulation of the protein itself. In various cancer cell lines, PF-543 treatment has also been observed to lower SphK1 expression.[5] It is plausible that this compound, given its high potency, would elicit a similar response.
Furthermore, the inhibitory effect of novel SphK1 inhibitors has been demonstrated through Western blot analysis of downstream signaling pathways. For instance, the inhibitor CHJ04022R has been shown to reduce the expression of NF-κB and MMP-9, key proteins involved in cell survival and metastasis, in a dose-dependent manner.[6]
Visualizing the Experimental Landscape
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: SphK1 Signaling Pathway and Point of Inhibition.
Caption: Standard Western Blot Experimental Workflow.
Detailed Experimental Protocols
A meticulous experimental protocol is paramount for reproducible and reliable Western blot results.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other SphK1 inhibitors for the desired time period.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SphK1 (or phospho-SphK1) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SphK1 protein levels to the corresponding loading control.
This comprehensive guide provides a framework for the comparative analysis of this compound and other SphK1 inhibitors. By employing rigorous Western blot protocols, researchers can effectively evaluate the impact of these inhibitors on SphK1 expression and activity, thereby advancing our understanding of sphingolipid signaling in health and disease.
References
- 1. RB-005|RB005 [dcchemicals.com]
- 2. RB-005|1425049-20-2|COA [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Reversing the Effects of SLP7111228 Hydrochloride: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] By inhibiting SphK1, SLP7111228 effectively reduces the levels of sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including inflammation, cell survival, and proliferation.[1][2] This guide provides a comparative analysis of experimental strategies to rescue or counteract the effects of this compound, supported by experimental data and detailed protocols.
Mechanism of Action and Rationale for Rescue
This compound competitively inhibits SphK1, preventing the phosphorylation of sphingosine to S1P.[1] This leads to a decrease in intracellular and circulating S1P levels.[1][2] Consequently, cellular processes regulated by S1P are attenuated. Rescue experiments are therefore designed to restore the S1P-mediated signaling cascade in the presence of the inhibitor. This can be achieved by:
-
Replenishing the downstream product: Supplying exogenous S1P to bypass the enzymatic block.
-
Restoring enzymatic activity: Introducing a modified, inhibitor-resistant form of the enzyme.
-
Modulating downstream effectors: Activating signaling components that lie downstream of S1P receptors.
Comparative Analysis of Rescue Strategies
The following table summarizes potential rescue strategies for the effects of this compound, comparing them with alternative approaches.
| Rescue Strategy | Principle | Advantages | Limitations | Alternative Approaches |
| Exogenous S1P Administration | Bypasses SphK1 inhibition by directly providing the bioactive lipid S1P. | Direct and clear demonstration of S1P-dependent effects. Commercially available. | S1P has a short half-life in circulation. May activate multiple S1P receptors non-specifically. | Use of S1P receptor agonists (e.g., FTY720), which can offer more stable and receptor-specific activation.[3][4] |
| Constitutively Active SphK1 Expression | Introduction of a modified SphK1 that is not affected by the inhibitor, thus restoring S1P production. | Highly specific rescue of SphK1-dependent pathways. Can elucidate the role of intracellular vs. extracellular S1P pools. | Technically more complex, requiring genetic manipulation of cells. Potential for off-target effects due to overexpression. | Overexpression of downstream effector proteins (e.g., activated forms of Akt or ERK) to bypass the entire SphK1/S1P axis. |
| Modulation of Downstream Pathways | Directly activating signaling molecules downstream of S1P receptors, such as Akt or ERK. | Useful for dissecting the specific downstream pathways affected by S1P depletion. | May not fully recapitulate the pleiotropic effects of S1P. Potential for activating other pathways. | Use of inhibitors of pathways with opposing effects to counteract the effects of SLP7111228. |
Quantitative Data Summary
The following tables present quantitative data on the effects of this compound and a comparable SphK1 inhibitor, PF-543.
Table 1: In Vitro Inhibition of SphK1 and S1P Levels
| Compound | Target | Ki (nM) | Cell Line | Effect on S1P Levels | Reference |
| This compound | SphK1 | 48 | U937 | Decreased S1P levels | [1][2] |
| PF-543 | SphK1 | 3.6 | 1483 cells | 10-fold decrease with 200 nM treatment | [5] |
Table 2: In Vivo Effects on Circulating S1P Levels
| Compound | Animal Model | Dose | Effect on Blood S1P Levels | Reference |
| This compound | Rat | Not specified | Dose-dependent depression | [2] |
| PF-543 | Mouse | 10 mg/kg | Not specified | [6] |
Table 3: Effect on Inflammatory Cytokine Production
| Compound | Cell/System | Stimulus | Cytokine Measured | Effect | Reference |
| This compound | Not specified | LPS | TNF-α, IL-1β | Reduction | Not specified |
| SphK1 siRNA | Endothelial cells | TNF-α | MCP-1 | Suppression | [7] |
Experimental Protocols
Protocol 1: Exogenous S1P Rescue of this compound-Induced TNF-α Inhibition
Objective: To determine if exogenous S1P can restore TNF-α production in cells treated with this compound.
Materials:
-
Cell line (e.g., U937 human monocytic cells)
-
This compound
-
Sphingosine-1-phosphate (S1P)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture U937 cells in appropriate medium.
-
Treatment:
-
Pre-treat cells with a predetermined concentration of this compound (e.g., 1 µM) for 1 hour.
-
Add varying concentrations of S1P (e.g., 0.1, 1, 10 µM) to the SLP7111228-treated cells.
-
Include control groups: untreated cells, cells treated with SLP7111228 alone, and cells treated with S1P alone.
-
-
Stimulation: After 30 minutes of S1P addition, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Sample Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels across all treatment groups to determine if S1P rescued the inhibitory effect of SLP7111228.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on cell viability and its potential rescue.
Materials:
-
Cell line of interest
-
This compound
-
Rescue agent (e.g., S1P)
-
MTT or similar cell viability reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Add serial dilutions of this compound to the wells. For rescue experiments, add the rescue agent in combination with the inhibitor.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves.
Visualizing the Pathway and Experimental Logic
To better understand the mechanisms at play, the following diagrams illustrate the SphK1 signaling pathway and the logic of the rescue experiments.
Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway.
Caption: Workflow for rescuing the effects of this compound.
References
- 1. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase-1 mediates TNF-alpha-induced MCP-1 gene expression in endothelial cells: upregulation by oscillatory flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SLP7111228 Hydrochloride: Selectivity Profile Against Sphingosine Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SLP7111228 hydrochloride's performance against other sphingosine (B13886) kinase (SphK) inhibitors, with a focus on its selectivity for Sphingosine Kinase 1 (SphK1) over Sphingosine Kinase 2 (SphK2). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Sphingosine Kinases and Their Inhibition
Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell growth, survival, migration, and inflammation.[1][2] There are two main isoforms of this enzyme, SphK1 and SphK2. While both isoforms catalyze the same reaction, they often have different cellular localizations and can even exhibit opposing functions, with SphK1 generally considered pro-survival and SphK2 having more complex roles, sometimes promoting apoptosis.[3][4] This functional dichotomy makes the selective inhibition of each isoform a key strategy in the development of therapeutics for diseases such as cancer, inflammatory disorders, and fibrosis.[1][2]
This compound has emerged as a potent and highly selective inhibitor of SphK1.[5][6][7] Understanding its selectivity profile in comparison to other available inhibitors is crucial for designing specific and effective experimental strategies.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter, indicating its ability to preferentially bind to its intended target over other related proteins. In the context of SphK inhibitors, high selectivity for SphK1 over SphK2 (or vice versa) is desirable to dissect the specific roles of each isoform and to minimize off-target effects.
The table below summarizes the inhibitory potency (Ki or IC50 values) of this compound and other commonly used SphK inhibitors against both SphK1 and SphK2. The selectivity ratio, calculated as the ratio of SphK2 inhibition to SphK1 inhibition, provides a quantitative measure of isoform preference.
| Inhibitor | SphK1 Inhibition (Ki/IC50) | SphK2 Inhibition (Ki/IC50) | Selectivity (SphK2/SphK1) | Reference |
| This compound | 48 nM (Ki) | >10,000 nM (Ki) | >208 | [1][5][6] |
| PF-543 | 2 nM (IC50), 3.6 nM (Ki) | >10,000 nM (IC50) | >100 | [8] |
| Amgen-23 | 20 nM (IC50) | 1,600 nM (IC50) | 80 | [8] |
| SKI-I (BML-258) | 10,000 nM (Ki) | No activity | N/A | [9][10] |
| SKI-II | 78,000 nM (IC50) | 45,000 nM (IC50) | 0.58 | [8] |
| K145 hydrochloride | Inactive | 4,300 nM (IC50), 6,400 nM (Ki) | N/A (SphK2 selective) | [8] |
| MP-A08 | 6,900 nM (Ki) | 27,000 nM (Ki) | 3.9 | [8] |
| SLP120701 | >10,000 nM (Ki) | 1,000 nM (Ki) | N/A (SphK2 selective) | [1] |
As the data indicates, this compound demonstrates a high degree of selectivity for SphK1, with a selectivity ratio of over 208-fold. This is comparable to other well-established selective SphK1 inhibitors like PF-543. In contrast, compounds like SKI-II show poor selectivity, while K145 hydrochloride and SLP120701 are selective for SphK2.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. A commonly employed method is the in vitro sphingosine kinase activity assay.
Protocol: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol outlines a general procedure for measuring SphK activity and inhibitor potency using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1 v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a reaction tube, combine the kinase assay buffer, a specific concentration of the inhibitor (or vehicle control), and the recombinant SphK enzyme (SphK1 or SphK2).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is within the linear range.[11]
-
Terminate the reaction by adding the termination solution.[11]
-
Extract the radiolabeled lipid product, [³²P]S1P, using an organic solvent mixture.[11]
-
Separate the [³²P]S1P from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing it with a suitable solvent system.[11]
-
Visualize the radiolabeled S1P spots using autoradiography or a phosphorimager.[11]
-
Quantify the amount of [³²P]S1P formed by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the assay is performed under appropriate conditions (e.g., ATP concentration at or near its Km).
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Sphingolipid signaling pathway and the inhibitory action of SLP7111228.
Caption: Workflow for determining SphK inhibitor selectivity.
Conclusion
This compound is a potent and highly selective inhibitor of Sphingosine Kinase 1. Its selectivity profile, with a greater than 200-fold preference for SphK1 over SphK2, positions it as a valuable tool for researchers investigating the specific functions of SphK1 in health and disease. This high degree of selectivity is crucial for minimizing confounding effects from SphK2 inhibition and for the potential development of targeted therapeutics. The experimental data and protocols outlined in this guide provide a framework for the objective evaluation and comparison of this compound against other SphK inhibitors.
References
- 1. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 4. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLP7111228 (hydrochloride) | CAS 1449768-48-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SLP7111228 hydrochloride_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
Unveiling the Kinase Selectivity Profile of SLP7111228 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of SLP7111228 hydrochloride, a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to minimize off-target effects and enhance therapeutic efficacy. This document summarizes the available data on the interaction of this compound with other kinases, presents relevant experimental protocols, and visualizes key cellular pathways and workflows.
Executive Summary
This compound has been identified as a highly selective inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme pivotal in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P).[1][2] S1P is implicated in a multitude of cellular processes, including cell growth, proliferation, and survival, making SphK1 an attractive therapeutic target for various diseases, including cancer and inflammatory conditions.[3][4] While this compound demonstrates significant selectivity for SphK1 over its isoform SphK2, a comprehensive analysis against a broader panel of kinases is essential for a complete understanding of its off-target profile.
Currently, a publicly available, comprehensive kinome scan dataset specifically for this compound is not available. However, based on its known high selectivity for SphK1, it is anticipated to have a focused activity profile with minimal cross-reactivity against unrelated kinase families. This guide will present the known selectivity data and provide a framework for evaluating its potential cross-reactivity based on established methodologies.
Kinase Selectivity Profile of this compound
The primary target of this compound is SphK1. The selectivity has been well-characterized against its closely related isoform, SphK2.
| Kinase | Inhibition Constant (Ki) | Selectivity (over SphK2) |
| SphK1 | 48 nM | >208-fold |
| SphK2 | >10 µM | - |
Table 1: Known Kinase Inhibition Profile of this compound. This table summarizes the reported inhibition constants (Ki) of this compound for SphK1 and SphK2, highlighting its significant selectivity for SphK1.
Illustrative Cross-Reactivity of a Selective SphK1 Inhibitor
To provide context for the potential cross-reactivity of a highly selective SphK1 inhibitor, data from a similar compound, PF-543, is often referenced in the scientific literature. A comprehensive kinome scan of PF-543, another potent and selective SphK1 inhibitor, revealed a very clean off-target profile, with significant inhibition observed only for a small number of kinases at concentrations much higher than its Ki for SphK1. This suggests that well-designed SphK1 inhibitors can achieve a high degree of selectivity.
Experimental Protocols
To assess the cross-reactivity of a kinase inhibitor like this compound, a biochemical kinase assay against a large panel of kinases (a kinome scan) is the gold standard.
Biochemical Kinase Selectivity Profiling (KINOMEscan™ Assay)
This method quantitatively measures the binding of a test compound to a large panel of purified, DNA-tagged kinases.
Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.
Protocol Outline:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
-
Binding Reaction: The DNA-tagged kinases, liganded affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction plates are incubated at room temperature with shaking to allow for binding equilibrium to be reached.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as percent of control (DMSO) or as dissociation constants (Kd) to determine the potency of the interaction.
SphK1 Signaling Pathway
This compound exerts its effect by inhibiting SphK1, a key enzyme in the sphingolipid metabolic pathway. SphK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a potent signaling molecule.
As depicted in Diagram 2, SphK1 catalyzes the conversion of sphingosine to S1P.[1] S1P can then be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, migration, and inflammation.[5][6] this compound directly inhibits SphK1, thereby reducing the production of S1P and attenuating these downstream effects.
Conclusion
This compound is a highly selective inhibitor of SphK1 with significant potential as a therapeutic agent. While comprehensive kinome-wide cross-reactivity data is not yet publicly available, its high selectivity for SphK1 over SphK2 suggests a favorable off-target profile. Further investigation using broad-panel kinase screening assays, such as the KINOMEscan™ platform, is necessary to fully elucidate its interaction with the broader human kinome. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at characterizing the selectivity and mechanism of action of this compound and other novel kinase inhibitors.
References
- 1. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of SLP7111228 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of SLP7111228 hydrochloride, a potent and selective sphingosine (B13886) kinase 1 (SPHK1) inhibitor used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within laboratory settings.
This compound is a crystalline solid with a molecular weight of 420.0 g/mol .[1][2] While specific detailed hazard information is not extensively documented, its nature as a hydrochloride salt suggests acidic properties. General safety precautions for handling chemical compounds should be strictly followed.
Summary of Key Disposal Principles
Proper disposal of this compound involves a multi-step process that prioritizes waste minimization and adherence to institutional and regulatory guidelines. The primary recommended disposal route is through a licensed chemical waste disposal service.
| Parameter | Guideline |
| Primary Disposal Method | Collection by a licensed chemical waste disposal facility. |
| Waste Classification | Treat as hazardous chemical waste unless otherwise determined by a qualified professional. |
| Containerization | Use chemically compatible, sealed, and clearly labeled containers. |
| Spill Management | Utilize appropriate personal protective equipment (PPE) and absorbent materials. |
Experimental Workflow for Disposal
The following workflow outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Researchers and laboratory personnel must adhere to the following step-by-step protocol for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
3. Containerization:
-
Collect waste in a designated, chemically compatible container with a secure screw-top lid. The original container, if empty and clean, can be used.
-
Ensure the container is in good condition and free from leaks or external contamination.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride" or "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when waste was first added to the container.
5. Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible chemicals.
6. Disposal:
-
The primary and recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.
7. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol, then water).
-
The rinsate should be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, which may include recycling or disposal in a sanitary landfill. Puncturing the container can prevent its reuse.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the necessary personal protective equipment, including respiratory protection if dealing with a large amount of powder.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Collect the spilled material and absorbent in a sealed container and dispose of it as hazardous chemical waste, following the procedures outlined above.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as chemical waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling SLP7111228 hydrochloride
Essential Safety & Handling Guide for SLP7111228 Hydrochloride
This guide provides immediate safety, handling, and disposal protocols for this compound, a potent and selective sphingosine (B13886) kinase 1 (SPHK1) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes or dust particles of the chemical. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1] | Prevents skin contact. Adherence to EU Directive 89/686/EEC and the standard EN 374 is recommended.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Prevents inhalation of dust or aerosols, especially in poorly ventilated areas. |
Hazard Identification and First Aid
While the Safety Data Sheet (SDS) for this compound does not specify hazard statements, it is crucial to handle the compound with care.[1] The following first aid measures should be taken in case of exposure[1]:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from foodstuff containers or incompatible materials.[1]
Spill Management:
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
Disposal:
Discharge into the environment must be avoided.[1] Dispose of the chemical in accordance with appropriate local, state, and federal laws and regulations.[1]
Experimental Workflow & Signaling Pathway
General Experimental Workflow for Handling this compound:
Caption: Standard laboratory workflow for handling this compound.
Signaling Pathway Inhibition by this compound:
SLP7111228 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1).[2][3][4] It has been shown to decrease the levels of sphingosine-1-phosphate (S1P) in a dose-dependent manner.[2][3][4]
Caption: Inhibition of the SPHK1 signaling pathway by this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
